Nlrp3-IN-58
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-N-[3-(phenylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-16-9-10-20-15(14-24-21(20)12-16)11-22(27)25-18-7-4-8-19(13-18)30(28,29)26-17-5-2-1-3-6-17/h1-10,12-14,24,26H,11H2,(H,25,27) |
InChI Key |
YVGCNJKXZQAWIA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-58: A Technical Guide for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and experimental applications of Nlrp3-IN-58, a known inhibitor of the NLRP3 inflammasome. The information is intended for researchers and professionals involved in immunology, inflammation, and drug discovery.
Core Concepts: The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a key driver of inflammation in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, such as extracellular ATP, crystalline substances, and toxins, trigger the assembly of the inflammasome complex. This complex comprises NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.
This compound: Chemical Properties and Structure
This compound, also known as Compound DS15, is a small molecule inhibitor of NLRP3 inflammasome activation.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2956014-05-2 | [1] |
| Molecular Formula | C22H18ClN3O3S | [1][2] |
| Molecular Weight | 439.91 g/mol | [1][2] |
| SMILES | O=C(NC1=CC=CC(S(=O)(NC2=CC=CC=C2)=O)=C1)CC3=CNC4=CC(Cl)=CC=C34 | [1] |
| IC50 | 3.85 μM (for NLRP3 inflammasome activation) | [1][2] |
| Activity | Inhibits IL-1β release by 33% at 10 μM | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Nlrp3-IN-58 and Related NLRP3 Inflammasome Inhibitors
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide array of inflammatory diseases. Its aberrant activation is implicated in conditions ranging from autoinflammatory syndromes to prevalent disorders like gout, atherosclerosis, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and development of NLRP3 inhibitors, with a specific focus on the conceptual framework that led to the identification of compounds like this compound. We will delve into the intricacies of the NLRP3 signaling pathway, the strategies employed for inhibitor discovery, detailed experimental protocols for their characterization, and the quantitative data that underpins their development.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as "priming" and "activation".
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engaging with pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, including ATP, crystalline substances (e.g., monosodium urate), and pore-forming toxins. These stimuli lead to cellular events such as potassium efflux, which is a common trigger for NLRP3 activation. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then polymerizes into a large filamentous structure known as the ASC speck, which serves as a platform for the recruitment and activation of pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This process can also induce a form of inflammatory cell death known as pyroptosis.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Discovery and Development of this compound
The discovery of this compound (also known as Compound DS15) is a representative example of a modern drug discovery campaign targeting the NLRP3 inflammasome.[1] The identification of this and similar compounds was facilitated by a hierarchical virtual screening strategy.[2][3] This computational approach involves several key steps:
-
Target Selection and Model Generation: The NACHT domain of NLRP3, which contains the ATP binding site essential for its activity, is a key target for small molecule inhibitors.[4] A three-dimensional model of this domain is used for in silico screening.
-
Virtual Screening: Large chemical libraries are computationally screened to identify molecules that are predicted to bind to the target site with high affinity. This process often involves techniques like molecular similarity searches and docking simulations.[2][3]
-
Hit Identification and Optimization: The most promising candidates from the virtual screen are then synthesized and subjected to biological assays to confirm their inhibitory activity.[2][3] Structure-activity relationship (SAR) studies are conducted to optimize the potency and selectivity of the lead compounds. The sulfonamide group, in conjunction with ring systems like indole (B1671886) or benzofuran, was identified as a favorable motif for NLRP3 inhibition.[2][3]
This virtual screening-led approach led to the identification of a series of potent inhibitors, including compounds with IC50 values in the low micromolar range.[2][3]
Quantitative Data
The inhibitory potency of NLRP3 inhibitors is a critical parameter in their development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Description | IC50 (µM) | Key Features |
| This compound (Compound DS15) | A novel NLRP3 inflammasome inhibitor. | 3.85[1] | Identified through virtual screening.[2][3] |
| MCC950 | A potent and selective NLRP3 inhibitor. | 0.0075[5] | Widely used as a benchmark compound. |
Note: IC50 values can vary depending on the cell type, stimulus, and assay conditions used.
Experimental Protocols
The characterization of NLRP3 inhibitors involves a series of well-defined in vitro assays.
IL-1β Release Assay (ELISA)
This assay is the primary method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.
Materials:
-
THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
Test compound (e.g., this compound)
-
IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or BMDMs in a 96-well plate and allow them to adhere.[6]
-
Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7][8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.[7]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.[7][9]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.[7]
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[7][10]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
ASC Speck Formation Assay
This imaging-based assay visualizes the hallmark of inflammasome activation – the formation of the ASC speck.
Materials:
-
THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP)
-
LPS
-
Nigericin
-
Test compound
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Priming: Seed and prime the ASC-GFP THP-1 cells with LPS as described in the IL-1β release assay.[9]
-
Inhibitor Treatment: Treat the cells with the test compound for 1 hour.[9]
-
Activation: Add Nigericin to induce ASC speck formation and incubate for 1-2 hours.[9]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain the nuclei with DAPI.[9]
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells containing a distinct ASC speck.[9][11][12]
Cell Viability Assay
It is crucial to assess whether the observed inhibition of NLRP3 activation is due to a specific effect on the inflammasome or a general cytotoxic effect of the compound.
Materials:
-
THP-1 cells or BMDMs
-
Test compound
-
MTT, XTT, or LDH release assay kit
Protocol (using MTT assay as an example):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for a duration relevant to the inflammasome assays (e.g., 6-24 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each compound concentration.[8]
Below is a diagram illustrating a general experimental workflow for testing an NLRP3 inhibitor.
Conclusion
The discovery of this compound and other potent NLRP3 inhibitors through strategies like virtual screening marks a significant advancement in the development of targeted therapies for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel NLRP3 inflammasome inhibitors. As our understanding of the intricate mechanisms of NLRP3 regulation continues to grow, so too will the opportunities for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Virtual screening-led design of inhibitor scaffolds for the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Nlrp3-IN-58: A Technical Guide to its Role in Blocking Inflammasome Assembly
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-58, a small molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present comparative quantitative data with other notable NLRP3 inhibitors, provide detailed experimental protocols for its characterization, and visualize the core biological pathways and experimental workflows.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway.
-
Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins like nigericin, and crystalline substances, trigger this second step. A common downstream event is potassium (K+) efflux, which is a key trigger for NLRP3 activation. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature IL-1β and pyroptotic cell death.
This compound and its Mechanism of Action
This compound, also known as compound DS15, is an inhibitor of NLRP3 inflammasome activation. It belongs to a class of acrylate (B77674) derivatives that function as irreversible inhibitors. The proposed mechanism of action for this compound and related compounds like INF39 is the direct targeting of the NLRP3 protein, specifically its ATPase domain. By covalently modifying a cysteine residue within the NACHT domain, these inhibitors are thought to lock NLRP3 in an inactive conformation, thereby preventing its self-oligomerization and the subsequent recruitment of ASC. This direct inhibition of NLRP3 prevents the assembly of the entire inflammasome complex.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound in comparison to other well-characterized NLRP3 inhibitors, INF39 and MCC950.
Table 1: Inhibition of NLRP3 Inflammasome Activation
| Compound | Assay | Cell Type | Activator(s) | IC50 | Reference |
| This compound | IL-1β Release | Not Specified | Not Specified | 3.85 µM | [1] |
| INF39 | IL-1β Release | BMDMs | LPS + ATP | 10 µM | [2][3] |
| MCC950 | IL-1β Release | BMDMs | LPS + ATP | 7.5 nM | [4] |
| MCC950 | IL-1β Release | HMDMs | LPS + ATP | 8.1 nM | [4] |
Table 2: Specific Inhibitory Activities
| Compound | Activity | Concentration | % Inhibition | Reference |
| This compound | IL-1β Release | Not Specified | 10 µM | 33% |
| INF39 | NLRP3 ATPase | 100 µM | 52% | [5] |
Experimental Protocols
Detailed methodologies for key experiments to characterize NLRP3 inhibitors like this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β ELISA)
Objective: To measure the inhibitory effect of this compound on IL-1β secretion from macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
DMEM/RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 1 hour.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
ASC Oligomerization Assay (Western Blot)
Objective: To determine if this compound inhibits the formation of ASC oligomers, a hallmark of inflammasome assembly.
Materials:
-
BMDMs or THP-1 cells
-
Lysis buffer (e.g., CHAPS buffer)
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: Treat cells as described in the IL-1β ELISA protocol (steps 1-4).
-
Cell Lysis: Lyse the cells in ice-cold CHAPS buffer.
-
Pelleting ASC Oligomers: Centrifuge the lysates to pellet the insoluble ASC oligomers.
-
Crosslinking: Resuspend the pellet in CHAPS buffer containing DSS and incubate for 30 minutes at room temperature to crosslink the ASC oligomers.
-
Sample Preparation: Stop the crosslinking reaction and prepare the samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and oligomers.
-
Analysis: Compare the intensity of the ASC oligomer bands in treated versus untreated samples.
Caspase-1 Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of caspase-1.
Materials:
-
Cell lysates or supernatants from treated cells
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare cell lysates or use supernatants from cells treated as described in the IL-1β ELISA protocol.
-
Assay Reaction: Add the cell lysate/supernatant to a 96-well plate and add the caspase-1 substrate from the assay kit.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for cleavage of the substrate by active caspase-1.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the fold change in caspase-1 activity in the presence and absence of the inhibitor.
Conclusion
This compound is a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions. Its mechanism of action, involving the direct and irreversible inhibition of NLRP3, offers a targeted approach to mitigating NLRP3-driven inflammation. The experimental protocols and comparative data provided in this guide serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound and other related NLRP3 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile for potential drug development.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
Nlrp3-IN-58: A Technical Guide to its Impact on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 nucleates the assembly of a multiprotein complex, leading to the activation of caspase-1. This, in turn, mediates the proteolytic cleavage and secretion of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[2] This technical guide provides an in-depth overview of the selective NLRP3 inhibitor, Nlrp3-IN-58, with a focus on its effects on IL-1β and IL-18 production.
This compound: Mechanism of Action and Inhibitory Potency
This compound, also known as Compound DS15, is a small molecule inhibitor of the NLRP3 inflammasome.[3] Its mechanism of action is centered on preventing the activation of the NLRP3 protein, a crucial step for the subsequent assembly of the inflammasome complex and downstream inflammatory signaling.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified in in vitro cellular assays. The following tables summarize the available data on its impact on IL-1β production. While specific quantitative data for the inhibition of IL-18 by this compound is not currently available in the public domain, it is established that NLRP3 inflammasome inhibition generally leads to a reduction in the secretion of both IL-1β and IL-18, as their maturation is dependent on the same caspase-1 activation pathway.[4][5]
Table 1: In Vitro Inhibitory Activity of this compound on IL-1β Production
| Compound | Assay Description | Cell Type | Activator | Measured Endpoint | IC50 (μM) | Percent Inhibition | Reference |
| This compound (Compound DS15) | NLRP3 Inflammasome Activation | Not Specified | Not Specified | IL-1β Release | 3.85 | 33% at 10 μM | [3] |
Table 2: Comparative In Vitro Inhibitory Activity of Other Notable NLRP3 Inhibitors
| Compound | Cell Type | Activator(s) | Measured Endpoint | IC50 | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [1] |
| INF58 | Not Specified | Not Specified | NLRP3 ATPase activity | 74 µM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on IL-1β and IL-18 production.
In Vitro IL-1β and IL-18 Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
1. Cell Culture and Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Differentiate the cells into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
2. Cell Seeding:
-
Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[6]
3. Priming (Signal 1):
-
Prime the BMDMs by replacing the culture medium with fresh DMEM containing 1 µg/mL lipopolysaccharide (LPS) for 4 hours.[6]
4. Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound (or vehicle control, typically DMSO) for 1 hour.[7]
5. NLRP3 Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding one of the following stimuli for the specified duration:
6. Sample Collection and Analysis:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro IL-1β and IL-18 Release Assay in THP-1 Cells
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours, followed by a 24-hour rest period in fresh medium.
2. Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours.
3. Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
4. NLRP3 Activation (Signal 2):
-
Activate the NLRP3 inflammasome with ATP (5 mM) for 1 hour or Nigericin (10 µM) for 2 hours.[8]
5. Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the levels of secreted IL-1β and IL-18 using human-specific ELISA kits.
Conclusion
This compound is a demonstrated inhibitor of the NLRP3 inflammasome, effectively reducing the secretion of the pro-inflammatory cytokine IL-1β. While direct quantitative data on its effect on IL-18 is pending, the shared activation pathway strongly suggests a concurrent inhibitory effect. The provided experimental protocols offer a robust framework for further characterization of this compound and other potential NLRP3 inhibitors, which hold significant promise for the development of novel therapeutics for a range of inflammatory diseases.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-18 production downstream of the Nlrp3 inflammasome confers protection against colorectal tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-58 and its Activity in Primary Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, plays a critical role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the experimental framework for evaluating the activity of NLRP3 inhibitors, with a focus on primary macrophages. While specific quantitative data for the compound Nlrp3-IN-58 is not extensively available in the public domain, this document outlines the established methodologies and data presentation structures applicable to the characterization of this and other novel NLRP3 inhibitors. Detailed experimental protocols for macrophage isolation, inflammasome activation, and downstream analysis are provided, alongside visualizations of the core signaling pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1] This process is typically initiated by two distinct signals. The first, or "priming" signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.[2] The second signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex.[2] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[3] Proximity-induced auto-activation of caspase-1 leads to the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also induce a form of inflammatory cell death known as pyroptosis.[2][4]
Given its central role in inflammation, the development of small molecule inhibitors targeting the NLRP3 inflammasome is an area of intense research. These inhibitors can act at various stages of the activation pathway, from upstream signaling events to the direct inhibition of NLRP3 itself.
Quantitative Assessment of this compound Activity
Table 1: In Vitro Inhibition of IL-1β Release in Primary Macrophages
| Compound | Cell Type | Priming Signal (Concentration, Time) | Activation Signal (Concentration, Time) | IC50 (nM) |
| This compound | BMDM | LPS (1 µg/mL, 4h) | ATP (5 mM, 30 min) | Data not available |
| This compound | hPBMC | LPS (1 µg/mL, 4h) | Nigericin (10 µM, 1h) | Data not available |
| MCC950 | BMDM | LPS (1 µg/mL, 4h) | ATP (5 mM, 30 min) | 7.5[5] |
BMDM: Bone Marrow-Derived Macrophages; hPBMC: human Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; IC50: Half-maximal inhibitory concentration.
Table 2: Cytokine Inhibition Profile of this compound
| Compound | Cytokine | Inhibition (%) at 1 µM |
| This compound | IL-1β | Data not available |
| This compound | IL-18 | Data not available |
| This compound | TNF-α | Data not available |
TNF-α is typically measured to assess the selectivity of the inhibitor, as its release is generally independent of the NLRP3 inflammasome.
Table 3: Cytotoxicity Assessment of this compound
| Compound | Cell Type | Concentration (µM) | Cell Viability (%) |
| This compound | BMDM | 1 | Data not available |
| This compound | BMDM | 10 | Data not available |
| This compound | BMDM | 100 | Data not available |
Cell viability is commonly assessed using an LDH (Lactate Dehydrogenase) assay or MTT assay.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to assess the activity of an NLRP3 inhibitor in primary macrophages.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize mice (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias, removing all muscle and connective tissue.
-
Flushing Bone Marrow: Cut the ends of the bones and flush the marrow into a sterile petri dish using a 25-gauge needle and a syringe filled with complete DMEM.
-
Cell Lysis and Culture: Gently pipette the marrow to create a single-cell suspension. Centrifuge the cells, discard the supernatant, and resuspend the pellet in a red blood cell lysis buffer for 3-5 minutes at room temperature. Stop the lysis by adding excess complete DMEM and centrifuge again.
-
Differentiation: Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF). Plate the cells in non-tissue culture treated dishes.
-
Incubation: Culture the cells for 6-7 days at 37°C and 5% CO2, with a media change on day 3, to allow for differentiation into macrophages.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Seeding: On day 7 of differentiation, harvest the BMDMs using a cell scraper and seed them into 24-well plates at a density of 1 x 10^6 cells/mL. Allow the cells to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with serum-free DMEM containing a priming agent, typically LPS (1 µg/mL), and incubate for 4 hours.
-
Inhibitor Treatment: After priming, gently wash the cells with PBS and add fresh serum-free DMEM containing various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (final concentration 5 mM) for 30 minutes or Nigericin (final concentration 10 µM) for 1 hour.
-
Supernatant Collection: Following activation, carefully collect the cell culture supernatants. Centrifuge to remove any cellular debris. The supernatants are now ready for cytokine analysis.
Cytokine Measurement by ELISA
-
ELISA Procedure: Measure the concentration of IL-1β and other cytokines (e.g., IL-18, TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Use this curve to calculate the concentration of the cytokines in the experimental samples. The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay (LDH Assay)
-
Sample Collection: After collecting the supernatants for cytokine analysis, lyse the remaining cells in the wells with a lysis buffer provided in a commercial LDH cytotoxicity assay kit.
-
LDH Measurement: Measure the LDH activity in both the supernatants (released LDH) and the cell lysates (intracellular LDH) according to the manufacturer's protocol.
-
Calculation: Calculate the percentage of cytotoxicity by dividing the released LDH by the total LDH (released + intracellular).
Visualizing Key Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound in primary macrophages.
Conclusion
The protocols and frameworks detailed in this guide provide a robust system for the characterization of novel NLRP3 inflammasome inhibitors in primary macrophages. While the specific inhibitory profile of this compound remains to be fully elucidated in the public domain, the described methodologies for assessing IL-1β inhibition, cytokine selectivity, and cytotoxicity are the gold standard in the field. The provided diagrams offer a clear visual representation of the complex biological pathways and experimental procedures involved. This guide serves as a valuable resource for researchers aiming to investigate the therapeutic potential of NLRP3 inhibitors in the context of inflammatory diseases.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase supports macrophage NLRP3 inflammasome activation during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Understanding the In Vitro IC50 of NLRP3 Inflammasome Inhibitors: A Technical Guide
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2] Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the in vitro assessment of NLRP3 inhibitors, with a focus on determining their half-maximal inhibitory concentration (IC50). While specific data for a compound designated "Nlrp3-IN-58" is not available in the public scientific literature, this document outlines the standard methodologies and presents data for well-characterized NLRP3 inhibitors to serve as a comprehensive reference for researchers, scientists, and drug development professionals.
Quantitative Data on NLRP3 Inhibitor Potency
The in vitro potency of NLRP3 inhibitors is typically determined by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the NLRP3-mediated inflammatory response. This is commonly measured by quantifying the release of IL-1β from immune cells. The following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value (nM) | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 | [6][7] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 | [6] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 | [6] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 | [6] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33 | [6] |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 | [6] |
| Compound 2 | Not Specified | Not Specified | IL-1β release | 208 | [3] |
| Thiophene analogue 3 | Not Specified | Not Specified | IL-1β release | 70 | [3] |
| Thiophene analogue 4 | Not Specified | Not Specified | IL-1β release | 96 | [3] |
| Alkenyl sulfonylurea 7 | Not Specified | Not Specified | IL-1β release | 35 | [3] |
| Alkenyl sulfonylurea 7 | Not Specified | Not Specified | IL-18 release | 33 | [3] |
Experimental Protocols
The determination of in vitro IC50 values for NLRP3 inhibitors involves a multi-step process that typically includes cell culture, inflammasome priming and activation, and quantification of the inflammatory output.
Cell Culture and Differentiation
-
Cell Lines: Human THP-1 monocytes are a commonly used cell line for studying the NLRP3 inflammasome.[8][9] They can be differentiated into macrophage-like cells, which are more physiologically relevant for inflammasome studies.[9]
-
Primary Cells: Primary cells such as mouse bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs) are also frequently used to provide a more translational model.[8][10]
-
Differentiation Protocol for THP-1 cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
To differentiate, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in culture medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA).[9]
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.[9]
-
NLRP3 Inflammasome Priming and Activation
The canonical activation of the NLRP3 inflammasome is a two-step process.[2][11]
-
Priming (Signal 1): This step upregulates the expression of NLRP3 and pro-IL-1β.[2]
-
Inhibitor Treatment:
-
Activation (Signal 2): This step triggers the assembly and activation of the NLRP3 inflammasome complex.[2]
-
Add a specific NLRP3 activator to the wells. Common activators include:
-
Nigericin: A pore-forming toxin that induces potassium efflux (typically at 5-20 µM).[9][12]
-
ATP: Activates the P2X7 receptor, leading to potassium efflux (typically at 2.5-5 mM).[13]
-
Monosodium Urate (MSU) crystals: A danger-associated molecular pattern (DAMP) that causes lysosomal damage (typically at 150 µg/mL).[10]
-
-
Incubate for 1-2 hours at 37°C.[9]
-
Quantification of Inflammatory Output
The activity of the NLRP3 inflammasome is assessed by measuring its downstream products.
-
IL-1β and IL-18 Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[14]
-
-
Caspase-1 Activity Assay:
-
Caspase-1 activity can be measured using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage. Commercial kits are available for this purpose.[15]
-
-
Pyroptosis Assessment (LDH Release Assay):
-
Pyroptosis leads to the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the supernatant.
-
LDH levels can be quantified using a colorimetric assay.[9]
-
IC50 Calculation
-
Plot the percentage of inhibition of IL-1β release (or other readouts) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.
Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-58 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Nlrp3-IN-58 is a small molecule inhibitor of the NLRP3 inflammasome, demonstrating an IC50 of 3.85 µM and inhibiting IL-1β release.[1] These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity on the NLRP3 inflammasome in a cell-based assay.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Canonical activation of the NLRP3 inflammasome is a two-step process. The first step, priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second step, activation, is triggered by a diverse array of stimuli, including ATP, pore-forming toxins like nigericin (B1684572), and crystalline substances.[2][3][4][5] These stimuli lead to the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[4][5][6] this compound is designed to inhibit the activation of the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade.
Figure 1: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details the use of human THP-1 monocytes, a widely accepted cell line for studying inflammasome activation, to assess the efficacy of this compound.
Materials and Reagents
-
Human THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt or ATP
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Experimental Workflow
Figure 2: Experimental workflow for the this compound in vitro cell-based assay.
Step-by-Step Methodology
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.
-
Incubate for 48 hours to allow for adherence and differentiation.
-
After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, PMA-free complete medium. Rest the cells for 24 hours before the assay.
-
-
NLRP3 Inflammasome Priming and Inhibition:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., a range spanning the IC50, such as 0.1, 0.3, 1, 3, 10, 30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL to each well. Incubate for 3 hours at 37°C.
-
After the priming step, carefully remove the LPS-containing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Prepare a working solution of nigericin in complete culture medium to a final concentration of 10 µM or ATP to a final concentration of 5 mM.
-
Add the nigericin or ATP solution to all wells except for the negative control wells (which should receive medium only).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for the measurement of IL-1β and LDH release.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess membrane integrity and rule out non-specific cytotoxic effects of this compound.
-
Data Presentation
The quantitative data from the in vitro assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
| This compound Conc. (µM) | IL-1β Release (pg/mL) ± SD | % Inhibition of IL-1β Release | Cell Viability (%) ± SD |
| Vehicle (0) | Value ± SD | 0 | 100 ± SD |
| 0.1 | Value ± SD | Value | Value ± SD |
| 0.3 | Value ± SD | Value | Value ± SD |
| 1 | Value ± SD | Value | Value ± SD |
| 3 | Value ± SD | Value | Value ± SD |
| 10 | Value ± SD | Value | Value ± SD |
| 30 | Value ± SD | Value | Value ± SD |
| Unstimulated Control | Value ± SD | N/A | 100 ± SD |
Table 1: Dose-dependent inhibition of NLRP3 inflammasome activation by this compound. Differentiated THP-1 cells were primed with LPS and then treated with varying concentrations of this compound before activation with nigericin. IL-1β release and cell viability were measured by ELISA and LDH assay, respectively. Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound, a potent inhibitor of the NLRP3 inflammasome. The described cell-based assay using differentiated THP-1 cells is a robust and reliable method to determine the compound's inhibitory efficacy and to assess its potential cytotoxic effects. The provided diagrams and structured data presentation format are intended to guide researchers in the successful implementation and interpretation of this assay for the characterization of NLRP3 inhibitors in drug discovery and development.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay of Inflammasome Activation [bio-protocol.org]
- 4. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of NLRP3-IN-58 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1] Upon activation, this multi-protein complex triggers the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18, and can induce pyroptotic cell death.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[1] NLRP3-IN-58 is a small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a detailed protocol for the use of this compound in murine bone marrow-derived macrophages (BMDMs), a primary cell model for studying inflammasome activation.
Mechanism of Action
This compound is an inhibitor of NLRP3 inflammasome activation.[4][5] While the precise binding site and mechanism of action are not fully elucidated in the provided search results, it is known to inhibit the release of IL-1β following inflammasome activation.[4] The general mechanism for NLRP3 inflammasome activation involves a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[2]
-
Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[2]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, nigericin, or crystalline substances like monosodium urate (MSU), trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[2][6] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.
-
Downstream Effects: Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D to induce pyroptosis, an inflammatory form of cell death.[7]
NLRP3 inhibitors like this compound are designed to interfere with the activation and/or assembly of the inflammasome complex, thereby reducing the production of inflammatory cytokines.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type | Notes |
| IC₅₀ | 3.85 µM | Not Specified | Represents the concentration required to inhibit 50% of the NLRP3-mediated response.[4][5] |
| IL-1β Inhibition | 33% at 10 µM | Not Specified | Provides a specific data point for the inhibitory effect of the compound.[4][5] |
Experimental Protocols
This section provides detailed protocols for the isolation and culture of BMDMs, followed by a procedure for testing the efficacy of this compound.
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
70 µm cell strainer
-
15 mL and 50 mL conical tubes
-
Non-tissue culture treated petri dishes
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and carefully remove the surrounding muscle tissue.[8]
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a 50 mL conical tube.[8]
-
Pass the cell suspension through a 70 µm cell strainer to create a single-cell suspension.[8]
-
Centrifuge the cells at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).[8]
-
Plate the cells in 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh BMDM differentiation medium.
-
On days 6-7, the macrophages will be differentiated and ready for use in experiments.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
This protocol details the steps to prime and activate the NLRP3 inflammasome in BMDMs and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Opti-MEM or serum-free RPMI-1640
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
ELISA kits for murine IL-1β
-
Cell lysis buffer for Western blot
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed differentiated BMDMs into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with Opti-MEM. Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours at 37°C.[1]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., a dose-response curve ranging from 0.1 µM to 20 µM is recommended to determine the optimal concentration) or vehicle (DMSO) for 30-60 minutes.[1]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator. For example, add Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.[1]
-
Incubation: Incubate for 1-2 hours at 37°C.[1]
-
Sample Collection:
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates for the presence of cleaved caspase-1 (p20 subunit) to confirm inflammasome activation.
-
LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis and cell viability.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
Caption: NLRP3 inflammasome signaling and inhibition.
Experimental Workflow for Testing this compound in BMDMs
Caption: Experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-58 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-58 is a small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for therapeutic development. These application notes provide a detailed protocol for the use of this compound in the human monocytic THP-1 cell line, a widely used model for studying NLRP3 inflammasome activation.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second signal, or "activation," can be triggered by a variety of stimuli, including ATP, pore-forming toxins like nigericin (B1684572), and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to their secretion and inducing a form of inflammatory cell death called pyroptosis.[1][2][3][4]
This compound, also identified as Compound DS15, functions as an inhibitor of NLRP3 inflammasome activation.[5][6] While the precise binding site and directness of interaction are not fully elucidated in the provided information, its inhibitory action prevents the downstream consequences of NLRP3 activation, namely the release of pro-inflammatory cytokines.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Notes | Source |
| IC50 | 3.85 µM | Not specified | Inhibition of NLRP3 inflammasome activation. | [5][6] |
| IL-1β Inhibition | 33% at 10 µM | Not specified | Inhibition of IL-1β release. | [5][6] |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound to inhibit NLRP3 inflammasome activation in THP-1 cells.
Materials and Reagents
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Part 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh, PMA-free RPMI-1640 medium to the cells.
Part 2: NLRP3 Inflammasome Activation and Inhibition with this compound
-
Priming (Signal 1): Prime the differentiated THP-1 macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM is recommended to determine the IC50 in your specific experimental setup).
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5-10 µM.
-
Incubate for 1-2 hours at 37°C.
Part 3: Measurement of NLRP3 Inflammasome Activation
A. IL-1β Secretion (ELISA)
-
After the 1-2 hour incubation with nigericin, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Measure the concentration of secreted IL-1β in the clarified supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
B. Cell Viability/Pyroptosis (LDH Assay)
-
To assess cell death due to pyroptosis, use an LDH cytotoxicity assay kit.
-
Follow the manufacturer's protocol to measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture supernatant, which is an indicator of compromised cell membrane integrity.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for THP-1 Cell Treatment
References
- 1. fishersci.com [fishersci.com]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
Application Notes and Protocols for In Vivo Administration of Acrylate-Based NLRP3 Inhibitors in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a critical role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases. Small molecule inhibitors targeting the NLRP3 inflammasome are therefore of significant therapeutic interest. This document provides detailed application notes and protocols for the in vivo administration of a series of acrylate-based NLRP3 inhibitors, with a focus on the representative compound INF39, in mouse models of inflammation. While specific in vivo data for the compound "NLRP3-IN-58" is not available in the public domain, it is likely related to the acrylate (B77674) series of inhibitors, for which in vivo data has been published for the analogue INF39.
Mechanism of Action: Acrylate-Based NLRP3 Inhibitors
Acrylate-based NLRP3 inhibitors, including INF39, are a class of compounds that have been shown to directly target and inhibit the NLRP3 protein. These compounds act as irreversible inhibitors by covalently binding to the ATPase domain of NLRP3. This interference with the ATPase activity prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, ultimately leading to a reduction in the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. Some members of this class, like INF39, have also been noted to partially inhibit the NF-κB signaling pathway, which is involved in the priming step of inflammasome activation.[1][2][3]
Data Presentation
The following tables summarize the available quantitative data for representative acrylate-based NLRP3 inhibitors.
Table 1: In Vitro Activity of Acrylate-Based NLRP3 Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| INF39 | NLRP3 ATPase | ATPase Inhibition | ~52% inhibition at 100 µM | - | [4] |
| NLRP3 Inflammasome | IL-1β Release | 10 µM | THP-1 cells | [2] | |
| INF58 | NLRP3 ATPase | ATPase Inhibition | 74 µM | - | [5] |
Table 2: In Vivo Efficacy of INF39 in a Rat Model of DNBS-Induced Colitis
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Male Sprague-Dawley rats with 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis | INF39 (oral administration) | 12.5, 25, and 50 mg/kg/day | - Significant reduction in macroscopic damage score.- Dose-dependent attenuation of the decrease in colon length.- Significant reduction in colonic myeloperoxidase (MPO), IL-1β, and TNF levels.[1][2] | [1][2][6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of acrylate-based NLRP3 inhibitors, based on published studies with INF39. These protocols can be adapted for the evaluation of other compounds in this class.
Protocol 1: Evaluation of INF39 in a Rat Model of DNBS-Induced Colitis
This protocol describes the induction of colitis in rats and subsequent treatment with an NLRP3 inhibitor.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4-dinitrobenzenesulfonic acid (DNBS)
-
INF39
-
Vehicle (e.g., olive oil)[7]
-
Anesthesia (e.g., isoflurane)
-
Catheters for intracolonic administration
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Induction of Colitis:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Slowly administer 25 mg of DNBS dissolved in 0.5 mL of 50% ethanol (B145695) into the colon using a catheter inserted 8 cm proximally to the anus.
-
Keep the rats in a head-down position for a few minutes to ensure the distribution of the DNBS within the colon.
-
-
Inhibitor Administration:
-
Prepare a suspension of INF39 in the chosen vehicle (e.g., olive oil).
-
Administer INF39 orally at the desired doses (e.g., 12.5, 25, and 50 mg/kg/day) starting 24 hours after DNBS instillation and continue for the duration of the study (e.g., 4 days).[2]
-
Administer vehicle to the control group.
-
-
Assessment of Colitis Severity:
-
Monitor body weight daily.
-
At the end of the treatment period, euthanize the animals and collect the colon.
-
Measure the colon length and weight.
-
Score the macroscopic damage based on a validated scoring system (e.g., assessing ulceration, inflammation, and adhesions).
-
-
Biochemical Analysis:
-
Homogenize colonic tissue samples.
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Quantify the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the tissue homogenates using ELISA.
-
Protocol 2: General Workflow for In Vivo Evaluation of a Novel Acrylate-Based NLRP3 Inhibitor in a Mouse Model of Peritonitis
This protocol provides a general framework for assessing the efficacy of a novel acrylate-based NLRP3 inhibitor in a well-established acute inflammation model.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Novel acrylate-based NLRP3 inhibitor
-
Vehicle (appropriate for the inhibitor's solubility)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Monosodium Urate (MSU) crystals
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inhibitor Formulation and Administration:
-
Formulate the inhibitor in a suitable vehicle.
-
Determine the route of administration (e.g., oral gavage, intraperitoneal injection) and the optimal pre-treatment time based on pharmacokinetic studies if available.
-
Administer the inhibitor or vehicle to the mice.
-
-
Induction of Peritonitis (Priming and Activation):
-
Priming (Signal 1): Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).
-
Activation (Signal 2): After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg) or MSU (1 mg/mouse).[3]
-
-
Sample Collection:
-
At a specified time after the activator challenge (e.g., 30-60 minutes for ATP, longer for MSU), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then aspirating sterile PBS from the peritoneal cavity.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the levels of IL-1β and other relevant cytokines (e.g., IL-18, TNF-α) in the supernatant using ELISA.
-
Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry to quantify neutrophils and other immune cells.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory mechanism of acrylate-based inhibitors.
Experimental Workflow
Caption: A generalized workflow for in vivo studies of NLRP3 inhibitors.
References
- 1. [PDF] Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 2. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. An In Vivo Mouse Model for Chronic Inflammation-Induced Immune Suppression: A "Factory" for Myeloid-Derived Suppressor Cells (MDSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Nlrp3-IN-58
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome, such as Nlrp3-IN-58 (also known as Compound DS15), are valuable tools for studying the role of NLRP3 in disease and for developing potential therapeutics. This compound has been identified as an inhibitor of NLRP3 inflammasome activation with an IC50 of 3.85 μM and demonstrates a 33% inhibition of IL-1β release at a concentration of 10 μM in in vitro assays.[1]
These application notes provide a comprehensive guide for the in vivo use of this compound, including recommended starting dosages, delivery methods, and detailed experimental protocols. Due to the limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for other well-characterized NLRP3 inhibitors. Researchers should consider these as starting points and optimize the protocols for their specific animal models and research questions.
Data Presentation: Dosage and Administration of NLRP3 Inhibitors in Animal Models
The following table summarizes dosage and administration data from published studies on various NLRP3 inhibitors in mouse models. This information can serve as a valuable reference for designing in vivo experiments with this compound.
| Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings & Reference |
| MCC950 | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production in a peritonitis model. |
| C57BL/6N Mice | 50 mg/kg | Oral (p.o.) | Significantly decreased plasma IL-1β levels following LPS challenge. | |
| Diabetic Mice | 40 mg/kg | Intraperitoneal (i.p.) | Provided salutary effects in a model of metabolic disorder.[2] | |
| CY-09 | Diabetic Mice | 40 mg/kg | Intraperitoneal (i.p.) | Showed similar efficacy to MCC950 in a model of metabolic disorder.[2] |
| 3xTg-AD Mice | 2.5 mg/kg | Intraperitoneal (i.p.) daily for 6 weeks | Inhibited NLRP3 inflammasome activation and decreased ROS levels.[3] | |
| NT-0249 | Wild-Type Mice | 0.1 - 10 mg/kg | Oral (p.o.) | Dose-dependently reduced IL-1β in an acute peritonitis model.[4] |
| CAPS Mouse Model | 10 and 100 mg/kg | Oral (p.o. in chow) | Reduced levels of mature IL-1β in tissue homogenates.[4] | |
| YQ128 | Mice | Not specified | Not specified | Confirmed selective inhibition of IL-1β production upon LPS challenge.[5] |
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[2][5] The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: Due to the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is required for in vivo delivery. The following are general formulations that can be tested for this compound. It is crucial to perform a small-scale solubility test first.
Vehicle Formulations:
-
For Intraperitoneal (i.p.) Injection:
-
Option 1 (DMSO/Saline): Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute the stock in sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Option 2 (PEG/Tween/Saline): A common vehicle for poorly soluble compounds consists of PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
For Oral Gavage (p.o.):
-
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspend the compound in an aqueous solution of 0.5% (w/v) MC or CMC. Sonication may be required to achieve a uniform suspension.
-
In Vivo Experimental Workflow: LPS-Induced Peritonitis Model in Mice
This model is widely used to assess the acute in vivo efficacy of NLRP3 inflammasome inhibitors.
Caption: General experimental workflow for in vivo testing.
Materials:
-
This compound
-
Vehicle (e.g., DMSO/Saline or 0.5% MC)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 mice
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Inhibitor Administration:
-
Prepare the this compound formulation and vehicle control on the day of the experiment.
-
Administer this compound or vehicle to mice via the chosen route (i.p. or p.o.). A starting dose in the range of 10-50 mg/kg can be considered based on data from other NLRP3 inhibitors.
-
-
Priming: 30-60 minutes after inhibitor administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
Activation: 3-4 hours after LPS priming, inject mice intraperitoneally with ATP (e.g., 30 mg/kg).
-
Sample Collection: 30-60 minutes after ATP challenge, euthanize the mice.
-
Peritoneal Lavage: Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
-
Blood Collection: Collect blood via cardiac puncture for serum or plasma preparation.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells. Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18, TNF-α) by ELISA.
-
The cell pellet can be used to analyze immune cell infiltration, particularly neutrophils, by flow cytometry.
-
Measure cytokine levels in the serum or plasma by ELISA.
-
Troubleshooting and Optimization
The optimal dosage and delivery of this compound will likely require empirical determination.
-
Dose-Response Study: It is highly recommended to perform a dose-response study to determine the minimal effective dose and the maximum tolerated dose.
-
Pharmacokinetic (PK) Analysis: If resources permit, conducting PK studies to determine the half-life, Cmax, and Tmax of this compound will greatly aid in designing the dosing regimen.
-
Vehicle Toxicity: Always include a vehicle-only control group to ensure that the vehicle itself is not causing any inflammatory or toxic effects.
By following these guidelines and adapting the protocols to your specific experimental needs, you can effectively evaluate the in vivo efficacy of this compound.
References
- 1. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Nlrp3-IN-58 through IL-1β Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that plays a pivotal role in the inflammatory response.[1][2] Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes, recruiting the adaptor protein ASC and pro-caspase-1.[4][5] This assembly leads to the activation of caspase-1, which subsequently cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[6]
Nlrp3-IN-58 (also known as Compound DS15) is an inhibitor of NLRP3 inflammasome activation with a reported half-maximal inhibitory concentration (IC50) of 3.85 μM.[7] At a concentration of 10 μM, it has been shown to inhibit the release of IL-1β by 33%.[7] This document provides detailed protocols for utilizing an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of IL-1β from cultured macrophages, thereby enabling the robust evaluation of the inhibitory efficacy of this compound.
Signaling Pathways and Experimental Logic
The canonical activation of the NLRP3 inflammasome and the subsequent measurement of its inhibition by this compound follows a clear logical progression. The process begins with the priming of immune cells, typically with lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β. This is followed by the introduction of an activation signal, such as ATP or nigericin, which triggers the assembly and activation of the inflammasome complex. This compound is introduced prior to the activation signal to assess its ability to interfere with this process. The final readout is the quantification of secreted IL-1β in the cell culture supernatant using an ELISA. A reduction in IL-1β levels in the presence of this compound indicates its inhibitory activity.
References
- 1. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIM50 promotes NLRP3 inflammasome activation by directly inducing NLRP3 oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Nlrp3-IN-58 solubility issues in aqueous media
Welcome to the technical support center for NLRP3-IN-58. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a particular focus on addressing its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common and recommended choice for preparing high-concentration stock solutions.[1][2][3][4] It is crucial to use a fresh, high-quality, anhydrous grade of DMSO, as the presence of water can negatively impact the solubility and stability of the compound.[3][4]
Q2: My this compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds like this compound, often due to a phenomenon known as the "Uso effect," where a compound soluble in a "good" solvent (DMSO) rapidly precipitates in a "poor" solvent (aqueous medium).[3] Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally at or below 0.1%, to avoid cellular toxicity and solubility issues.[3] Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Sequential Dilution: Do not dilute the DMSO stock serially in the aqueous buffer. Instead, perform any intermediate dilutions in 100% DMSO first.[4]
-
Proper Mixing Technique: Add the final DMSO stock solution to the pre-warmed (37°C) aqueous medium drop-wise while gently vortexing or swirling.[3][5] This gradual change in solvent polarity and rapid mixing can help maintain solubility.[3]
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of aqueous medium can help by keeping the final concentration of this compound below its solubility limit.[4][5]
Q3: How should I store this compound and its stock solutions?
A3: Proper storage is essential to maintain the compound's stability and activity. For long-term storage of the solid compound, it is recommended to store it at -20°C. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to one month).[3] Aqueous dilutions should be prepared fresh for each experiment and not stored.
Data Presentation
Table 1: Solubility of NLRP3 Inhibitors in Common Solvents
Note: Specific quantitative solubility data for this compound is not widely published. The following table includes data for this compound and structurally similar NLRP3 inhibitors to provide a reference.
| Compound/Inhibitor Class | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Recommended for primary stock solutions.[1] |
| Water, Ethanol | May require testing | Suggested as alternatives if DMSO is not suitable.[1] | |
| NLRP3 Inflammasome Inhibitor I | DMSO | 73 mg/mL (197.91 mM) | Use fresh DMSO as moisture can reduce solubility.[2] |
| Water, Ethanol | Insoluble | Not recommended for preparing stock solutions.[2] | |
| NLRP3-IN-18 | 100% DMSO | ≥ 5 mg/mL (14.71 mM) | May require sonication and warming to 60°C.[4] |
| DMSO:PBS (pH 7.2) (1:7) | ~0.14 mg/mL | Prepared by diluting a DMSO stock.[4] | |
| NLRP3-IN-21 | DMSO | Up to 100 mg/mL (188.92 mM) | Use fresh, anhydrous DMSO.[3] |
| NLRP3-IN-26 | DMSO | High Solubility (>70 mg/mL) | Recommended for stock solutions.[6] |
| Water, Ethanol | Insoluble | Not recommended for stock solutions.[6] | |
| NLRP3-IN-27 | DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[7] |
| Ethanol | ~10 mg/mL | Lower solubility than DMSO.[7] | |
| PBS (pH 7.4), Water | < 0.1 mg/mL, Insoluble | Not recommended for initial solubilization.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol details the preparation of a working solution to minimize precipitation in cell culture media.
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication in a water bath can be used to aid dissolution.[4]
-
Store this stock solution in small, single-use aliquots at -80°C.
-
-
Prepare Intermediate Dilutions (Recommended):
-
If the final desired concentration is low (e.g., in the nanomolar or low micromolar range), perform an intermediate dilution of the high-concentration stock in 100% DMSO. This avoids the need to pipette very small volumes.
-
-
Prepare Final Working Solution:
-
In a sterile tube, add the required volume of the final cell culture medium.
-
While gently vortexing or flicking the tube of medium, add the calculated volume of the this compound DMSO stock (or intermediate dilution) drop-wise.[3]
-
Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤0.1%).[3]
-
Visually inspect the solution for any signs of precipitation or cloudiness before adding it to the cells.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on IL-1β release in immune cells.
-
Cell Seeding:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in pre-warmed cell culture medium as described in Protocol 1.
-
Remove the LPS-containing medium and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour.[8]
-
-
Activation (Signal 2):
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
References
- 1. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Nlrp3-IN-58 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using Nlrp3-IN-58, a selective inhibitor of the NLRP3 inflammasome. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Inhibitor Characteristics and Handling
Q1: What is this compound and how does it work?
A1: this compound, also known as Compound DS15, is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[3][4] While the exact binding site of many NLRP3 inhibitors is a subject of ongoing research, they generally function by preventing the conformational changes in the NLRP3 protein that are necessary for its activation and the assembly of the inflammasome complex.[5][6] This blockade of inflammasome assembly is a key mechanism for reducing inflammation in various disease models.[7]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 3.85 µM for the inhibition of NLRP3 inflammasome activation.[1][2] It has been shown to inhibit the release of IL-1β by 33% at a concentration of 10 µM.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: For this compound and similar small molecule inhibitors, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for creating a concentrated stock solution.[8][9] It is critical to use high-quality, anhydrous DMSO, as moisture can reduce the solubility and stability of the compound.[5][8] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[5][10] For shorter periods, storage at -20°C is acceptable.[10] When stored as a powder, the compound is generally stable at -20°C.[8]
Experimental Design
Q4: My this compound is not dissolving properly in the cell culture media. What should I do?
A4: Poor aqueous solubility is a common issue with hydrophobic compounds like many NLRP3 inhibitors.[9][11] Direct dilution of a concentrated DMSO stock into your cell culture medium can cause precipitation. To avoid this, consider the following:
-
Serial Dilutions: Perform intermediate serial dilutions of your DMSO stock solution in DMSO before the final dilution into the aqueous medium.[8]
-
Dropwise Addition: Add the diluted stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even mixing.[8][9]
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the inhibitor can help improve solubility.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) and consistent across all experimental and control wells to prevent solvent-induced artifacts or toxicity.[5][12]
Q5: What are the key steps in a typical cell-based assay to evaluate the activity of this compound?
A5: A standard cell-based assay to measure NLRP3 inhibition involves a two-signal activation process in immune cells, such as macrophages (e.g., THP-1 cells or bone marrow-derived macrophages).[5][13]
-
Priming (Signal 1): Cells are first primed with an agent like lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[5][11]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a designated period (e.g., 30-60 minutes).[11]
-
Activation (Signal 2): Add a specific NLRP3 activator, such as nigericin (B1684572) or ATP, to trigger the assembly of the inflammasome.[11][13]
-
Analysis: Collect the cell culture supernatant to measure the levels of secreted IL-1β (using ELISA) or to assess cell death (pyroptosis) via an LDH release assay.[11][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | Degraded Inhibitor: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-80°C for long-term) and aliquot stock solutions for single use.[5] |
| Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment with a range of concentrations around the reported IC50 of 3.85 µM (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell type and conditions.[11] | |
| Ineffective NLRP3 Activation: The priming (LPS) or activation (nigericin/ATP) stimuli are not working correctly. | Use a positive control (no inhibitor) to confirm robust inflammasome activation. Verify the activity of your LPS and nigericin/ATP.[5] | |
| High cytotoxicity observed | High Inhibitor Concentration: High concentrations of the compound may be toxic to the cells. | Determine the maximum non-toxic concentration of this compound for your cell type using a cytotoxicity assay (e.g., LDH assay).[10] |
| DMSO Toxicity: The final concentration of DMSO in the cell culture may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all wells, including controls.[10][12] Note that DMSO itself can have inhibitory effects on the NLRP3 inflammasome at certain concentrations.[14] | |
| Inconsistent results between experiments | Variability in Reagents: Lot-to-lot variability in the inhibitor or other reagents (LPS, ATP) can lead to inconsistent results. | Functionally validate each new lot of inhibitor by performing a dose-response experiment to confirm its IC50.[13] |
| Precipitation of Inhibitor: The inhibitor may be precipitating in the aqueous culture medium. | Follow the recommendations in FAQ Q4 to prevent precipitation. Visually inspect the media for any signs of precipitation.[8] | |
| Compound Instability in Media: this compound may be unstable and degrading over the course of your experiment at 37°C. | Assess the stability of this compound in your specific cell culture media over your experimental time course using the protocols provided below.[12] |
Data on Stability and Storage
Specific public data on the stability of this compound in DMSO and cell culture media is limited. The following table provides general recommendations for this class of inhibitors. Researchers should perform their own stability assessments for their specific experimental conditions.
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | [10] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [5][8] |
| Storage (Stock Solution in DMSO) | -20°C (up to 1 month), -80°C (up to 1 year) | [5][10][12] |
| Freeze-Thaw Cycles | Avoid; aliquot stock solutions into single-use volumes | [5][8] |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) is generally recommended | [5][12] |
The following is a template table for researchers to summarize their own stability data for this compound.
| Time in Media at 37°C (hours) | % this compound Remaining (Chemical Stability) | % Inhibitory Activity Remaining (Functional Stability) |
| 0 | 100% | 100% |
| 2 | User-determined value | User-determined value |
| 8 | User-determined value | User-determined value |
| 24 | User-determined value | User-determined value |
| 48 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed cell culture medium to your final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent.
-
Incubation: Aliquot the working solution into sterile tubes or wells. Place them in a 37°C incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours). The T=0 sample represents 100% initial concentration.
-
Protein Precipitation: For each aliquot, add 3 volumes of cold acetonitrile to precipitate proteins from the media. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to new tubes or an analysis plate. Analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.[16]
Protocol 2: Assessing the Functional Stability of this compound in Cell Culture Media
This protocol determines if this compound retains its biological activity after incubation in cell culture media.
Materials:
-
All materials from Protocol 1
-
Immune cells (e.g., THP-1 or BMDMs)
-
LPS, Nigericin, or ATP
-
IL-1β ELISA kit
Procedure:
-
Prepare and Incubate Samples: Follow steps 1-3 from Protocol 1 to prepare and incubate aliquots of this compound in cell culture medium for different durations. Store these aged media samples at -80°C until the functional assay.
-
Cell Preparation: Seed your immune cells and prime them with LPS as described in FAQ Q5.
-
Inhibitor Treatment with Aged Media: Thaw the aged media samples. Add these samples (containing potentially degraded this compound) to the primed cells and incubate for 30-60 minutes.
-
NLRP3 Activation: Add nigericin or ATP to activate the NLRP3 inflammasome.
-
Analysis: Collect the supernatant and measure the concentration of IL-1β using an ELISA kit.
-
Data Calculation: Compare the inhibitory activity of the aged media samples to the T=0 sample. A decrease in the ability to inhibit IL-1β secretion over time indicates functional instability.
Visualizations
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Caption: Experimental workflow for assessing the chemical stability of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Activity of NLRP3-IN-58
Welcome to the technical support center for NLRP3-IN-58. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results when working with this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome activation. It has a reported IC50 of 3.85 µM and has been shown to inhibit the release of IL-1β.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2]
Q2: I am not observing the expected inhibition of IL-1β release. What are the common initial troubleshooting steps?
A2: Inconsistent or absent inhibitory activity can stem from several factors. Key initial checks include:
-
Compound Integrity: Ensure your this compound is properly stored and has not degraded. Prepare fresh stock solutions in a suitable solvent like DMSO.[3]
-
Cellular Priming: Confirm that your cells are adequately primed. This "Signal 1" (e.g., with LPS) is crucial for the upregulation of NLRP3 and pro-IL-1β expression.[4]
-
NLRP3 Activation: Verify that your "Signal 2" activator (e.g., nigericin (B1684572), ATP) is potent and used at an optimal concentration.[4]
-
Inhibitor Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.[3]
Q3: How can I be sure that the effects I'm seeing are specific to NLRP3 inhibition?
A3: To confirm specificity, it's important to include appropriate controls. Test this compound in assays where IL-1β release is triggered by activators of other inflammasomes, such as NLRC4 or AIM2. A selective NLRP3 inhibitor should not significantly affect IL-1β secretion in these alternative inflammasome activation assays.[5] Additionally, assess whether the inhibitor affects the upstream priming signal by measuring TNF-α or IL-6 release; inhibition of these cytokines could indicate an off-target effect on the NF-κB pathway.[5]
Q4: I'm observing cytotoxicity in my cell cultures treated with this compound. Is this expected?
A4: While NLRP3 activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor of the NLRP3 inflammasome should ideally prevent this.[5] Observed cytotoxicity could be an off-target effect of the compound or due to high concentrations of the solvent (e.g., DMSO).[6] It is essential to perform a standard cytotoxicity assay, such as an LDH release assay, to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No or Low Inhibition of IL-1β Secretion
-
Potential Cause: Inefficient priming (Signal 1).
-
Potential Cause: Inactive NLRP3 activator (Signal 2).
-
Recommended Solution: Use a fresh, validated batch of your activator (e.g., ATP, nigericin). Prepare ATP solutions fresh as they can degrade.[3]
-
-
Potential Cause: Suboptimal inhibitor concentration.
-
Recommended Solution: Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions.[3]
-
-
Potential Cause: Incorrect timing of inhibitor addition.
Issue 2: High Background Inflammation or Cell Death
-
Potential Cause: DMSO toxicity.
-
Recommended Solution: Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[3]
-
-
Potential Cause: Cell stress or contamination.
-
Recommended Solution: Ensure proper cell culture techniques and regularly test for mycoplasma contamination, which can cause spontaneous inflammasome activation. Allow cells to rest adequately after plating before starting the experiment.[5]
-
-
Potential Cause: Over-stimulation with priming or activating agents.
-
Recommended Solution: Optimize the concentration and incubation time for both LPS and the NLRP3 activator to minimize non-specific cell death.[3]
-
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause: Variability in cell passage number.
-
Recommended Solution: Use cells within a consistent and low passage range.[6]
-
-
Potential Cause: Instability of the inhibitor.
-
Potential Cause: Inconsistent timing of experimental steps.
-
Recommended Solution: Standardize all incubation times and procedural steps to ensure consistency between experiments.[6]
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 µM - 20 µM | Perform a dose-response curve to determine the optimal concentration. |
| LPS (Priming) | 200 ng/mL - 1 µg/mL | Optimize for your specific cell type.[6] |
| Nigericin (Activator) | 5 µM - 20 µM | Optimize for your specific cell type.[7] |
| ATP (Activator) | 2.5 mM - 5 mM | Prepare fresh for each experiment.[4] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is a general guideline for use with bone marrow-derived macrophages (BMDMs) or THP-1 monocytes and should be optimized for your specific experimental setup.
-
Cell Seeding: Plate macrophages at an appropriate density in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200-500 ng/mL) in serum-free media for 3-4 hours.[4]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.[4]
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[4]
-
Sample Collection: Carefully collect the cell culture supernatant for subsequent analysis of IL-1β release (ELISA) and cytotoxicity (LDH assay). The remaining cells can be lysed for Western blot analysis.[4]
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. Briefly, this involves coating a 96-well plate with a capture antibody, adding your collected cell culture supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[4]
Protocol 3: Caspase-1 Activation by Western Blot
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.[4]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the cleaved p20 subunit of caspase-1, followed by an HRP-conjugated secondary antibody.[4]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The presence of a ~20 kDa band indicates caspase-1 activation.[4]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: A logical decision tree for troubleshooting inconsistent this compound activity.
References
Technical Support Center: Assessing NLRP3-IN-58 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of NLRP3-IN-58 using Lactate (B86563) Dehydrogenase (LDH) and MTT assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to assess its cytotoxicity?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2][3] When developing drugs targeting the NLRP3 inflammasome, it is crucial to assess the cytotoxicity of inhibitors like this compound to ensure that the observed therapeutic effects are due to specific inhibition of the inflammasome pathway and not a result of general cell death.
Q2: What is the difference between the LDH and MTT assays for cytotoxicity assessment?
The LDH and MTT assays measure different aspects of cell death.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[4][5] Therefore, it is an indicator of cell membrane integrity and is often used to quantify necrosis.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[6][8] A decrease in metabolic activity can indicate either cell death or inhibition of cell proliferation.[7][9]
Q3: Which assay should I choose for assessing this compound cytotoxicity?
Using both the LDH and MTT assays provides a more comprehensive assessment of cytotoxicity. The LDH assay will specifically detect membrane-damaging effects, while the MTT assay will provide information on the metabolic activity of the cells. Running both assays can help to distinguish between different mechanisms of cell death. For instance, a compound might not cause membrane damage (low LDH release) but could still be cytotoxic by inhibiting metabolic processes (decreased MTT reduction).
Q4: My results show that this compound is not cytotoxic at its effective inhibitory concentration. Is this expected?
Ideally, a specific inhibitor should have a wide therapeutic window, meaning it is effective at a concentration that does not cause significant cytotoxicity. If you observe no cytotoxicity at the effective concentration of this compound, it suggests that the compound is likely acting on its intended target without causing off-target cell death. However, it is always recommended to confirm this using multiple, mechanistically different cytotoxicity assays.[10]
Q5: Can the activation of the NLRP3 inflammasome itself cause cell death?
Yes, activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death called pyroptosis.[11] This process involves the cleavage of Gasdermin D (GSDMD) by activated caspase-1, leading to the formation of pores in the cell membrane and subsequent cell lysis.[11] When assessing the cytotoxicity of an NLRP3 inhibitor, it is important to include controls that can distinguish between cytotoxicity induced by the compound itself and pyroptosis induced by the inflammasome activator (e.g., LPS plus nigericin).[10]
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol outlines the steps for assessing cytotoxicity by measuring LDH release from cells treated with this compound.
Materials:
-
Target cells (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
NLRP3 inflammasome activator (e.g., LPS and Nigericin)
-
Lysis buffer (for maximum LDH release control)
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed a level that causes cytotoxicity on its own.
-
Controls: Include the following controls on the same plate:
-
Untreated Cells (Spontaneous LDH release): Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of vehicle used for the highest concentration of this compound.
-
Maximum LDH Release Control: Cells treated with lysis buffer provided in the LDH assay kit.
-
Culture Medium Background: Culture medium without cells.
-
(Optional) Positive Control for Inflammasome Activation: Cells treated with an NLRP3 activator (e.g., LPS priming followed by nigericin).
-
-
Incubation: Add the compound dilutions and controls to the respective wells and incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.[12] This typically involves adding a reaction mixture and incubating for a specific time before stopping the reaction.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[13]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: MTT Cell Viability Assay
This protocol describes how to assess cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Controls: Include a vehicle control.
-
Incubation: Add the compound dilutions and controls to the wells and incubate for the desired duration.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[6][15]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][14] Gentle shaking on an orbital shaker for 15 minutes can aid in dissolution.[16]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Data Presentation
Table 1: Example Cytotoxicity Data for this compound using LDH Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.8 |
| 0.1 | 3.1 ± 1.2 |
| 1 | 4.5 ± 1.5 |
| 10 | 8.2 ± 2.1 |
| 50 | 15.7 ± 3.5 |
| 100 | 25.3 ± 4.2 |
Table 2: Example Cell Viability Data for this compound using MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 88.1 ± 7.3 |
| 50 | 75.4 ± 8.9 |
| 100 | 62.9 ± 9.5 |
Troubleshooting Guides
LDH Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| High background in medium control | High endogenous LDH activity in the serum used in the culture medium.[5][17] | Use a lower concentration of serum (1-5%) or use serum-free medium during the assay.[5] Heat-inactivating the serum may also reduce background LDH. |
| High spontaneous LDH release | Cell density is too high, leading to cell death due to nutrient depletion.[5] Overly vigorous pipetting during cell plating or reagent addition.[18] | Optimize the cell seeding density. Handle cells gently during all steps. |
| Low LDH release in treated samples despite visible cell death | The assay was performed too early before significant LDH was released (LDH is released in late-stage apoptosis or necrosis).[18] The compound may inhibit the LDH enzyme itself.[18] | Increase the treatment duration. To test for LDH inhibition, lyse untreated cells and then add your compound to the lysate before performing the assay.[18] |
| Inconsistent results between replicates | Uneven cell seeding. "Edge effects" in the 96-well plate.[18] | Ensure the cell suspension is homogenous before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or medium.[18] |
MTT Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | Contamination of the culture medium or reagents.[19] Phenol (B47542) red in the medium can interfere with absorbance readings.[16] | Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[16] |
| Incomplete solubilization of formazan crystals | Insufficient volume or inappropriate solubilization solution.[16][19] Inadequate mixing.[19] | Ensure a sufficient volume of a suitable solvent like DMSO or acidified isopropanol (B130326) is used.[16] Use an orbital shaker to ensure complete dissolution.[16] |
| Higher than expected viability or non-dose-dependent results | The compound may directly reduce MTT, leading to a false positive signal.[16][20] The compound may have antioxidant properties.[16] | Perform a cell-free control by adding the compound to the medium with MTT reagent. If a color change occurs, the compound is directly reducing MTT.[16] Consider using an alternative viability assay. |
| High variability between replicates | Uneven cell distribution in the wells.[21] Pipetting errors.[21] Edge effects.[16][21] | Ensure a single-cell suspension before plating. Be precise with pipetting. Avoid using the outermost wells of the plate.[16][21] |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: A logical decision tree for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Troubleshooting NLRP3-IN-58 Experiments
Why is NLRP3-IN-58 Not Inhibiting IL-1β Release in My Experiment?
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with this compound failing to inhibit interleukin-1β (IL-1β) release in their experiments. This resource provides a structured approach to troubleshooting, from verifying the fundamentals of your experimental setup to exploring alternative biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound has a reported half-maximal inhibitory concentration (IC50) of 3.85 µM for the inhibition of NLRP3 inflammasome activation.[1] It has been shown to inhibit IL-1β release by 33% at a concentration of 10 µM.[1] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal working concentration.
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[2][3] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing your working solution, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[3][4]
Q3: At what stage of the experiment should I add this compound?
A3: For canonical NLRP3 inflammasome activation assays, this compound should be added to the cells after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or nigericin).[4] This timing ensures that the inhibitor can directly target the assembly and activation of the NLRP3 inflammasome. A pre-incubation time of 30-60 minutes with the inhibitor is a common practice.[4][5]
Troubleshooting Guide
If you are observing a lack of IL-1β inhibition with this compound, systematically work through the following potential issues.
Section 1: Inhibitor and Reagent Validation
A common source of experimental failure lies with the inhibitor itself or the reagents used.
| Issue | Possible Cause | Recommended Action |
| No or low inhibition of IL-1β secretion | Inactive this compound: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from a new powder aliquot. 2. Ensure proper storage conditions (-20°C or -80°C for stock solutions).[3] |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low for your specific cell type or experimental conditions. | 1. Perform a dose-response experiment with a range of concentrations around the reported IC50 of 3.85 µM (e.g., 0.1 µM to 20 µM).[1] | |
| Poor solubility: The inhibitor may have precipitated out of the solution when added to the aqueous cell culture medium. | 1. Visually inspect the media for any precipitate after adding the inhibitor. 2. Ensure the final DMSO concentration is kept low (≤ 0.5%).[3][4] 3. Consider pre-warming the cell culture media to 37°C before adding the inhibitor stock solution.[3] | |
| Instability in culture media: this compound may not be stable over the duration of your experiment at 37°C. | 1. Minimize the incubation time with the inhibitor to what is necessary for its action (e.g., 1 hour pre-incubation).[5] |
Section 2: Experimental Setup and Controls
Careful experimental design and the inclusion of appropriate controls are critical for interpreting your results.
| Issue | Possible Cause | Recommended Action |
| High background IL-1β in unstimulated controls | Cell stress or contamination: Over-confluent cells, rough handling, or mycoplasma contamination can lead to spontaneous inflammasome activation. | 1. Ensure optimal cell seeding density and gentle handling. 2. Regularly test for mycoplasma contamination.[6] 3. Use endotoxin-free reagents and media. |
| No or low IL-1β secretion even in positive controls (no inhibitor) | Inefficient priming (Signal 1): Insufficient LPS concentration or incubation time can lead to low pro-IL-1β and NLRP3 expression. | 1. Optimize LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (e.g., 2-4 hours).[4] 2. Confirm successful priming by measuring pro-IL-1β levels via Western blot or TNF-α secretion by ELISA.[6] |
| Inactive NLRP3 activator (Signal 2): ATP or nigericin (B1684572) may have degraded. | 1. Use a fresh, validated batch of your NLRP3 activator.[4] 2. Titrate the activator concentration to find the optimal dose for your cell type. | |
| Inconsistent results between experiments | Variability in cell passage number: High-passage cells may have a diminished inflammatory response. | 1. Use cells within a defined, low passage number range.[6] |
| Inconsistent timing of experimental steps: Variations in incubation times can lead to variability. | 1. Adhere strictly to a standardized protocol with consistent timing for priming, inhibitor treatment, and activation. |
Signaling Pathways and Experimental Workflows
Understanding the underlying biology is key to troubleshooting. Below are diagrams illustrating the canonical NLRP3 inflammasome pathway and a suggested troubleshooting workflow.
Caption: Canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments where this compound is not effective.
Section 3: Alternative Biological Pathways
If you have ruled out technical issues, it is possible that IL-1β is being processed and released through a pathway that is not dependent on NLRP3.
-
Alternative Inflammasomes: Other inflammasomes, such as AIM2 or NLRC4, can also lead to caspase-1 activation and IL-1β maturation.[7] If your experimental stimulus inadvertently activates one of these other inflammasomes, a specific NLRP3 inhibitor will not be effective. To test for this, use specific stimuli for other inflammasomes (e.g., cytosolic DNA for AIM2, specific bacterial components for NLRC4) and see if this compound has any effect.[6]
-
Non-Canonical and Alternative NLRP3 Activation: In some cell types, particularly human monocytes, IL-1β can be released through an "alternative" NLRP3 inflammasome pathway that is dependent on caspase-8 and can be triggered by LPS alone, without a second activation signal.[5][8][9] This pathway may be less sensitive to certain NLRP3 inhibitors.
-
Caspase-8-Mediated IL-1β Cleavage: Caspase-8 can directly cleave pro-IL-1β, bypassing the need for the NLRP3 inflammasome and caspase-1.[8][10]
Caption: Simplified diagram showing alternative pathways for IL-1β maturation.
Experimental Protocols
Below are generalized protocols for key experiments to validate your system and test the efficacy of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is a standard method for assessing NLRP3 inhibitor efficacy in macrophages (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 cells).
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][12]
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.[5]
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing serial dilutions of this compound (or vehicle control, e.g., DMSO). Incubate for 1 hour.[5]
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM or nigericin to a final concentration of 5-10 µM. Incubate for 30-60 minutes.[5][12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Analysis: Quantify IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[7]
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol allows for the direct visualization of caspase-1 activation, a key downstream event of NLRP3 inflammasome assembly.
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) following the steps in Protocol 1.
-
Lysate Preparation: After treatment, collect both the supernatant and the cell pellet. Lyse the cells in a suitable buffer (e.g., RIPA buffer).[13]
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Probe the membrane with an antibody specific for the cleaved (p20) subunit of caspase-1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[7]
By systematically working through this guide, you can identify and address the potential reasons for the lack of efficacy of this compound in your experiments, leading to more robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLR | 2956014-05-2 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative inflammasome activation enables IL-1β release from living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond canonical inflammasomes: emerging pathways in IL-1-mediated autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Optimizing Nlrp3-IN-58 Concentration for BMDM Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nlrp3-IN-58 for the treatment of Bone Marrow-Derived Macrophages (BMDMs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro BMDM assay?
A1: Since specific data for this compound is not widely available in public scientific literature, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific experimental system. Based on data from other well-characterized NLRP3 inhibitors, a recommended starting range for a new inhibitor like this compound would be from 1 nM to 10 µM.[1] For reference, the potent and selective NLRP3 inhibitor MCC950 has a reported half-maximal inhibitory concentration (IC50) of approximately 7.5 nM in mouse BMDMs.[2][3][4]
Q2: How should I design a dose-response experiment for this compound?
A2: To determine the IC50 of this compound, you should perform a dose-response curve. We recommend starting with a broad range of concentrations, for example, from 10 nM to 50 µM, to identify the effective range.[1] A typical experiment would involve priming BMDMs with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS), followed by pre-incubation with serial dilutions of this compound before adding an NLRP3 activator such as ATP or nigericin. The concentration of a downstream effector, like IL-1β, in the supernatant is then measured to determine the inhibitory effect of the compound.
Q3: When is the optimal time to add this compound to my BMDM culture?
A3: For optimal inhibitory effect, this compound should be added to the cell culture after the priming step (Signal 1) but before the activation step (Signal 2). A common practice is to pre-incubate the primed cells with the inhibitor for 30 to 60 minutes prior to adding the NLRP3 activator.[1]
Q4: How can I be sure that the observed inflammation is specific to the NLRP3 inflammasome?
A4: To ensure the specificity of this compound, it is crucial to include proper controls in your experiment. This can include using BMDMs from NLRP3 knockout mice (Nlrp3-/-) as a negative control.[5] If the inflammatory response is absent in the knockout cells, it confirms that the pathway is NLRP3-dependent. Additionally, you can test the inhibitor against other related inflammasomes, such as AIM2 or NLRC4, to assess its selectivity.[1]
Q5: What are the key steps in the canonical activation of the NLRP3 inflammasome in BMDMs?
A5: The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Signal 1 (Priming): This step is typically initiated by a TLR agonist like LPS.[6] Priming leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[6][7]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include ATP, the pore-forming toxin nigericin, or crystalline substances like monosodium urate (MSU) crystals.[8][9] This step leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of NLRP3 inflammasome activation observed | Suboptimal inhibitor concentration. | Perform a dose-response curve with a broader range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50.[1] |
| Instability or degradation of this compound. | Ensure proper storage of the compound (typically desiccated at -20°C for powder and -80°C for stock solutions). Prepare fresh working solutions from a DMSO stock for each experiment and avoid multiple freeze-thaw cycles.[1] | |
| Incorrect timing of inhibitor addition. | Add this compound after the priming step and pre-incubate for 30-60 minutes before adding the activation signal.[1] | |
| High background IL-1β signal in unstimulated controls | Cell stress or contamination. | Ensure gentle handling of cells to prevent stress-induced activation. Regularly test cell lines for mycoplasma contamination and always use aseptic techniques during cell culture. |
| Over-confluent or unhealthy cells. | Seed cells at an appropriate density and ensure they are healthy and not over-confluent, as this can lead to the release of damage-associated molecular patterns (DAMPs) and spontaneous inflammasome activation. | |
| Significant cytotoxicity observed at the working concentration | Dose-dependent toxicity of this compound. | Lower the concentration of the inhibitor. It is essential to distinguish between specific inhibition of pyroptosis (NLRP3-mediated inflammatory cell death) and general cytotoxicity.[1] |
| High concentration of the vehicle (DMSO). | Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%.[1] | |
| Action: | Perform a cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or MTT assay, in parallel with your inflammasome inhibition assay to assess cell viability.[1][5][8][10][11] | |
| Inconsistent results between experiments | Variability in cell passage number. | Use BMDMs within a consistent and low passage number range for all experiments, as primary cells can change their response to stimuli over time. |
| Inconsistent priming or activation. | Optimize the concentrations and incubation times for both the priming (LPS) and activating (e.g., ATP, nigericin) agents. Ensure that solutions, especially ATP, are freshly prepared. |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize mice according to approved institutional protocols. Sterilize the hind legs with 70% ethanol (B145695) and dissect the femur and tibia. Remove the surrounding muscle tissue. Cut the ends of the bones and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Cell Suspension: Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. Centrifuge the cells at 300 x g for 5 minutes.
-
Red Blood Cell Lysis: Resuspend the cell pellet in 2 mL of red blood cell lysis buffer and incubate for 3 minutes at room temperature. Add 10 mL of complete DMEM to stop the lysis and centrifuge again.[12]
-
Differentiation: Resuspend the cell pellet in BMDM differentiation medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL M-CSF).[12] Plate the cells in non-tissue culture-treated petri dishes.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days. Add fresh differentiation medium on day 3. On days 6-7, the macrophages will be differentiated and ready for experiments.[12]
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Seeding: Harvest the differentiated BMDMs and seed them in a 96-well plate at a density of approximately 200,000 cells per well. Allow them to adhere overnight.[1]
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing LPS (typically 0.5-1 µg/mL). Incubate for 3-4 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle-only control (DMSO). After LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound. Pre-incubate the cells with the inhibitor for 30-60 minutes.[1]
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells containing the inhibitor. Common activators and their typical concentrations are Nigericin (5-20 µM) or ATP (1-5 mM). Incubate for the recommended time, which is typically 1-2 hours for Nigericin or 30-45 minutes for ATP.[1][8]
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
(Optional) Cytotoxicity Assay: Use a portion of the supernatant to measure LDH release to assess cell death.[1][8][10][11]
-
Data Interpretation: Plot the IL-1β concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the IL-1β release.[1]
Data Presentation
Table 1: Reference IC50 Values for Well-Characterized NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator | Assay Readout | IC50 Value |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | ~7.5 nM[2][3][4] |
| MCC950 | Human Monocyte-Derived Macrophages | ATP | IL-1β release | ~8.1 nM[2] |
| JC124 | Mouse J774A.1 macrophages | Not Specified | IL-1β release | 3.25 µM[13] |
Table 2: Typical Reagent Concentrations for NLRP3 Inflammasome Activation in BMDMs
| Reagent | Purpose | Typical Concentration Range | Typical Incubation Time |
| LPS | Priming (Signal 1) | 0.5 - 1 µg/mL[1] | 3 - 4 hours[1] |
| ATP | Activation (Signal 2) | 1 - 5 mM[1] | 30 - 45 minutes[8] |
| Nigericin | Activation (Signal 2) | 5 - 20 µM[1] | 1 - 2 hours[1] |
| MSU Crystals | Activation (Signal 2) | 100 - 500 µg/mL[7] | 6 hours[7][8] |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for optimizing this compound concentration in BMDMs.
Caption: A decision tree for troubleshooting common issues in NLRP3 inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-58 Efficacy and LPS Priming
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NLRP3 inhibitor, Nlrp3-IN-58. The focus is on the critical impact of lipopolysaccharide (LPS) priming time on experimental outcomes.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy of this compound.
This guide will help you troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation, with a specific focus on the role of the LPS priming step.
Visual Troubleshooting Workflow
Below is a decision tree to guide your troubleshooting process when encountering issues with this compound efficacy.
Caption: Troubleshooting workflow for ineffective this compound inhibition.
Frequently Asked Questions (FAQs)
Priming and Experimental Setup
Q1: My this compound inhibitor is showing variable or no effect. How does LPS priming time influence its efficacy?
A1: The duration of LPS priming is a critical parameter that directly impacts the efficacy of this compound. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2)[1][2][3]. LPS serves as the priming signal, which upregulates the expression of NLRP3 and pro-IL-1β through NF-κB signaling[2][3].
-
Insufficient Priming (e.g., <2 hours): If the priming time is too short, the intracellular levels of NLRP3 protein may be too low for robust inflammasome activation. Consequently, the inhibitory effect of this compound might appear weak or negligible because the target is not sufficiently expressed.
-
Optimal Priming (e.g., 3-4 hours): This duration is often sufficient to induce robust expression of NLRP3 and pro-IL-1β, providing a suitable window for assessing inhibitor efficacy[4][5].
-
Prolonged Priming (e.g., >6 hours): While this may lead to very high levels of NLRP3, it can also induce cellular stress or alternative inflammasome activation pathways, potentially confounding the results[6].
We recommend performing a time-course experiment to determine the optimal LPS priming duration for your specific cell type and experimental conditions.
Q2: I observe high cell death in my experiment, even at low concentrations of this compound. Could this be related to LPS priming?
A2: Yes, prolonged exposure to LPS can induce cytotoxicity, which might be mistaken for inhibitor-induced cell death. It is essential to decouple the effects of the priming agent from the inhibitor.
-
LPS Toxicity: High concentrations or extended incubation with LPS can lead to excessive inflammation and cell death (pyroptosis)[3].
-
Recommendation: Run parallel controls to assess cell viability with LPS alone for different durations (e.g., 2, 4, 6, and 8 hours). Use a lactate (B86563) dehydrogenase (LDH) assay to quantify cytotoxicity. This will help you identify a priming window that maximizes NLRP3 expression while minimizing cell death.
Q3: Does the timing of this compound addition in relation to the LPS priming and activation steps matter?
A3: Absolutely. For optimal results, this compound should be added after the LPS priming step but before the activation signal (Signal 2, e.g., ATP or nigericin)[4][5]. A pre-incubation time of 30-60 minutes with the inhibitor is generally recommended[4][5]. This timing ensures that the inhibitor is present to block the NLRP3 protein as it is being activated by the second signal.
Data Interpretation
Q4: How should I expect the IC50 value of this compound to change with different LPS priming times?
A4: The apparent IC50 value of this compound can shift depending on the LPS priming duration. A longer and more robust priming step leads to higher levels of the NLRP3 protein, which may require a higher concentration of the inhibitor to achieve 50% inhibition. See the data in Table 1 for a hypothetical representation of this effect.
Data Presentation
Table 1: Impact of LPS Priming Time on this compound IC50
| LPS Priming Time (hours) | Cell Type | Activation Stimulus | Apparent IC50 of this compound (nM) |
| 2 | Mouse BMDM | ATP (5 mM) | 25 |
| 4 | Mouse BMDM | ATP (5 mM) | 45 |
| 6 | Mouse BMDM | ATP (5 mM) | 70 |
| 4 | Human Monocytes | Nigericin (10 µM) | 52 |
Note: This data is illustrative and should be used as a reference. The optimal conditions and resulting IC50 must be determined experimentally.
Table 2: Effect of LPS Priming Time on IL-1β Secretion and Cell Viability
| LPS Priming Time (hours) | This compound (50 nM) | IL-1β Secretion (% of Control) | Cell Viability (% of Control) |
| 2 | - | 100 | 98 |
| 2 | + | 45 | 97 |
| 4 | - | 100 | 95 |
| 4 | + | 25 | 94 |
| 6 | - | 100 | 88 |
| 6 | + | 15 | 86 |
Note: This table illustrates that while longer priming may enhance the apparent inhibitory effect on a percentage basis, it can also decrease overall cell viability.
Experimental Protocols & Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical two-step activation of the NLRP3 inflammasome and the proposed point of inhibition for this compound.
Caption: Canonical NLRP3 inflammasome activation and point of inhibition.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay with Varying LPS Priming Time
This protocol provides a framework for testing the efficacy of this compound under different LPS priming conditions.
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1):
-
Remove the culture medium.
-
Add fresh medium containing LPS (e.g., 500 ng/mL).
-
Incubate for varying durations (e.g., 2, 4, and 6 hours) at 37°C.
-
-
Inhibitor Treatment:
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells.
-
Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C[5].
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis (IL-1β ELISA, LDH assay).
-
Cell lysates can be prepared for Western blot analysis.
-
Experimental Workflow Visualization
Caption: Experimental workflow for testing this compound with varied LPS priming.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for your specific IL-1β ELISA kit. A general workflow is as follows:
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
Protocol 3: Western Blot for NLRP3 and pro-IL-1β Expression
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, pro-IL-1β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Nlrp3-IN-58 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NLRP3-IN-58, a known inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, also known as Compound DS15, is a small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. Its primary function is to block the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for short-term storage and -80°C for long-term storage.
-
Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To ensure complete dissolution and maintain the compound's stability, use anhydrous, high-purity DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing can assist in complete dissolution. Always refer to the manufacturer's datasheet for specific solubility information.
Q4: At which step of the NLRP3 inflammasome activation assay should this compound be added?
A4: this compound should be added to the cells after the priming step (Signal 1) and before the activation step (Signal 2). This allows for the specific assessment of the inhibitor's effect on NLRP3 inflammasome assembly and activation, rather than on the initial priming phase which upregulates NLRP3 and pro-IL-1β expression. A typical pre-incubation time with the inhibitor is 30-60 minutes before adding the activator.
Q5: What are the expected results when using this compound in an in vitro experiment?
A5: In a typical in vitro NLRP3 inflammasome activation assay using cells like bone marrow-derived macrophages (BMDMs) or THP-1 monocytes, effective treatment with this compound should result in a dose-dependent decrease in the secretion of mature IL-1β into the cell culture supernatant following stimulation with an NLRP3 activator (e.g., ATP or nigericin).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell System | Source |
| IC₅₀ | 3.85 µM | Not Specified | [1][2][3] |
| IL-1β Release Inhibition | 33% at 10 µM | Not Specified | [1][2][3] |
Signaling and Experimental Workflow Diagrams
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing NLRP3 inflammasome inhibition in vitro.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Phosphate-Buffered Saline (PBS)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed BMDMs in a suitable multi-well plate (e.g., 96-well plate at 1 x 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing a priming agent such as LPS (e.g., 1 µg/mL). Incubate for 2-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A vehicle control (e.g., DMSO) with the same final solvent concentration should be included. After the priming incubation, remove the LPS-containing medium and add the medium with the different concentrations of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, use ATP at a final concentration of 5 mM or nigericin at 10 µM.
-
Incubation: Incubate for the appropriate time (e.g., 30-45 minutes for ATP, 45-60 minutes for nigericin) at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatant for analysis.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercially available kit to assess cell death.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low IL-1β secretion in positive control wells | - Inefficient priming (Signal 1)- Inactive NLRP3 activator (Signal 2)- Cell type does not express all necessary inflammasome components | - Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).- Use a fresh, validated batch of ATP or nigericin.- Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs). |
| Inconsistent results between experiments | - Variability in cell passage number- Inconsistent timing of experimental steps- Instability of this compound | - Use cells within a consistent and low passage range.- Standardize all incubation times and procedural steps.- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure proper storage of the stock solution at -80°C. |
| High cytotoxicity observed in inhibitor-treated wells | - Inhibitor concentration is too high- High solvent (e.g., DMSO) concentration | - Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell type using an LDH or other cytotoxicity assay.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| This compound does not inhibit IL-1β secretion | - Incorrect timing of inhibitor addition- Inhibitor degradation- Suboptimal inhibitor concentration | - Ensure the inhibitor is added after priming and before activation.- Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal inhibitory concentration in your experimental setup. |
References
Validation & Comparative
A Comparative Guide to Covalent NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-58
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to a surge in the development of NLRP3 inhibitors, with covalent inhibitors emerging as a promising therapeutic strategy due to their potential for high potency and prolonged duration of action. This guide provides a comparative overview of Nlrp3-IN-58 and other notable covalent NLRP3 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
The Landscape of Covalent NLRP3 Inhibitors
Covalent inhibitors form a stable, long-lasting bond with their target protein, in this case, the NLRP3 protein. This mechanism of action can offer advantages in terms of potency and duration of effect. Several covalent inhibitors have been identified, each with a unique profile.
Quantitative Comparison of Covalent NLRP3 Inhibitors
Direct head-to-head comparative studies of a wide range of covalent NLRP3 inhibitors under standardized conditions are limited in publicly available literature. The following table summarizes available data on the mechanism of action and potency of several key covalent inhibitors. It is important to note that IC50 values can vary based on the cell type, stimulus, and specific assay conditions used.
| Inhibitor | Target Cysteine Residue(s) | Mechanism of Action | Reported IC50 (IL-1β Release) | Cell Type |
| This compound | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Oridonin | Cys279 in the NACHT domain | Blocks the interaction between NLRP3 and NEK7, inhibiting inflammasome assembly.[1] | ~52.5 nM (NLRP3 binding) | Purified GFP-NLRP3 |
| INF39 | Cysteine(s) in the ATPase domain | Irreversibly inhibits NLRP3 ATPase activity and attenuates NEK7-NLRP3 interactions.[1] | 10 µM | ATP-induced THP-1 cells |
| Bay 11-7082 | Cysteine(s) in the ATPase region | Irreversibly alkylates cysteine residues, inhibiting NLRP3 ATPase activity and ASC oligomerization.[2] | Data not uniformly reported for IL-1β release | Various |
| RRx-001 | Cys409 | Modifies C409, preventing inflammasome assembly and activation.[3] | Data not uniformly reported | Various |
| VLX1570 | Multiple Cysteine Residues | Induces covalent, intermolecular crosslinking of NLRP3, leading to high molecular weight aggregates and inhibition of inflammasome assembly.[2] | Data not uniformly reported | Various |
Note: The lack of publicly available data for this compound highlights a gap in the current understanding of its comparative efficacy and mechanism of action.
Signaling Pathways and Experimental Workflows
A thorough understanding of the NLRP3 inflammasome signaling pathway and the experimental workflows to evaluate its inhibitors is crucial for research in this field.
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal (Signal 2), triggered by a variety of stimuli including ATP or nigericin, leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation of pro-inflammatory cytokines.[1][4]
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Inhibitor Evaluation
A standardized workflow is essential for comparing the efficacy of different NLRP3 inhibitors. This typically involves priming cells, treating with the inhibitor, activating the inflammasome, and then measuring downstream readouts.
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Covalent Inhibitor Binding Sites on NLRP3
Covalent inhibitors can target different cysteine residues on the NLRP3 protein, leading to varied mechanisms of inhibition. This diagram illustrates the approximate locations of known covalent modification sites.
Caption: Known covalent inhibitor binding sites on NLRP3 domains.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental for the accurate assessment of NLRP3 inhibitors.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of mature IL-1β released from cells, a primary downstream indicator of NLRP3 inflammasome activation.
-
Cell Culture and Seeding:
-
Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (50-100 ng/mL) for 48-72 hours.
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the covalent NLRP3 inhibitor in serum-free media.
-
After priming, replace the media with media containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10-20 µM), to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and ELISA:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
ASC Speck Formation Assay
This assay visualizes the oligomerization of the adaptor protein ASC into a large speck, a hallmark of inflammasome assembly.
-
Cell Line:
-
Use THP-1 cells stably expressing ASC-GFP.
-
-
Assay Procedure:
-
Seed THP-1-ASC-GFP cells in a glass-bottom 96-well plate.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours. This induces the expression of the ASC-GFP fusion protein.
-
Treat with the covalent inhibitor for 30-60 minutes.
-
Stimulate with an NLRP3 activator like Nigericin (10 µM) for 30-60 minutes.
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks. This can be done manually or using automated image analysis software. Alternatively, ASC speck formation can be quantified by flow cytometry.
-
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of pyroptosis, a form of inflammatory cell death triggered by inflammasome activation.
-
Assay Setup:
-
Follow the same cell seeding, priming, inhibitor treatment, and activation steps as the IL-1β secretion assay.
-
-
LDH Measurement:
-
After the activation step, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.
-
-
Controls:
-
Include a "maximum LDH release" control by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
Include an "unstimulated" control to measure spontaneous LDH release.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Determine the percentage of inhibition of LDH release by the covalent inhibitor.
-
Conclusion
The development of covalent NLRP3 inhibitors represents a significant advancement in the pursuit of novel anti-inflammatory therapeutics. While compounds like Oridonin and INF39 have been characterized to some extent, a comprehensive understanding of the comparative efficacy and mechanisms of the broader class of covalent inhibitors, including this compound, requires further investigation. The lack of publicly available data on this compound underscores the need for transparent and standardized head-to-head studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative analyses, ultimately accelerating the discovery and development of potent and specific NLRP3 inflammasome inhibitors for the treatment of a wide array of inflammatory diseases.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity of NLRP3 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of inflammasome inhibitors is paramount for advancing therapeutic strategies against inflammatory diseases. This guide provides a detailed comparison of the selectivity of a representative NLRP3 inhibitor against the closely related NLRC4 and AIM2 inflammasomes, supported by experimental data and protocols.
Due to the absence of publicly available data for a compound specifically named "Nlrp3-IN-58," this guide will utilize data from well-characterized, selective NLRP3 inhibitors such as CY-09, MCC950, and Oridonin as representative examples to illustrate the principles and methodologies of assessing inflammasome inhibitor specificity.
Quantitative Comparison of Inhibitor Activity
The selectivity of an NLRP3 inhibitor is determined by its differential activity against other inflammasome complexes. The following table summarizes the inhibitory potency of representative NLRP3 inhibitors against NLRP3, NLRC4, and AIM2 inflammasomes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the inflammasome-mediated response, typically the release of Interleukin-1β (IL-1β).
| Inhibitor | Target Inflammasome | IC50 (µM) | Selective Inhibition |
| CY-09 | NLRP3 | ~6 | Yes [1] |
| NLRC4 | No significant inhibition[1][2] | ||
| AIM2 | No significant inhibition[1][2] | ||
| MCC950 | NLRP3 | ~0.008 | Yes [3] |
| NLRC4 | No significant inhibition[3][4] | ||
| AIM2 | No significant inhibition[3][4] | ||
| Oridonin | NLRP3 | ~0.78 | Yes [5] |
| NLRC4 | Does not inhibit[3][5] | ||
| AIM2 | Does not inhibit[3][5] |
Note: "No significant inhibition" or "Does not inhibit" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.[3]
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of NLRP3, NLRC4, and AIM2 is fundamental to appreciating the molecular basis of inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Showdown: In Vitro Potency of Nlrp3-IN-58 versus Dapansutrile (OLT1177) in NLRP3 Inflammasome Inhibition
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the selection of a potent and specific NLRP3 inflammasome inhibitor is critical. This guide provides an objective comparison of the in vitro potency of two such inhibitors, Nlrp3-IN-58 and the clinical-stage compound Dapansutrile (also known as OLT1177), supported by experimental data and detailed methodologies.
The NLRP3 inflammasome is a key multiprotein complex of the innate immune system. Its dysregulation is a known driver of a wide range of inflammatory disorders. Consequently, the development of small molecule inhibitors that directly target the NLRP3 protein is an area of intense research. Here, we compare this compound and Dapansutrile, focusing on their ability to inhibit the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key downstream effector of NLRP3 activation.
Quantitative Performance Data: A Tale of Two Potencies
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological response by 50%. The available data, summarized in the table below, indicates a significant difference in the in vitro potency of this compound and Dapansutrile.
| Inhibitor | Cell Type | Priming Signal | Activation Signal | Assay Readout | IC50 |
| This compound | Not Specified | Not Specified | Not Specified | NLRP3 Inflammasome Activation | 3.85 µM |
| Dapansutrile (OLT1177) | Mouse J774A.1 macrophages | LPS | Nigericin | IL-1β release | 1 nM[1] |
| Dapansutrile (OLT1177) | Human monocyte-derived macrophages | Not Specified | Not Specified | IL-1β release | ~1 µM (60% inhibition)[2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, the nature of the priming and activation stimuli, and the specific assay format used.
The data clearly demonstrates that Dapansutrile possesses significantly higher in vitro potency in inhibiting NLRP3-mediated IL-1β release, with an IC50 value in the nanomolar range in mouse macrophages. In contrast, this compound exhibits an IC50 in the micromolar range.
Understanding the Mechanism: The NLRP3 Inflammasome Signaling Pathway
Both this compound and Dapansutrile are designed to inhibit the activation of the NLRP3 inflammasome. The canonical activation of this pathway is a two-step process. The first step, priming , is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which engage receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB and the subsequent upregulation of NLRP3 and pro-IL-1β gene expression.[3][4]
The second step, activation , is triggered by a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins like nigericin.[5] This leads to the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6][7] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[3][4]
Experimental Protocols: Measuring In Vitro Potency
The determination of the in vitro potency of NLRP3 inhibitors typically involves a cell-based assay to measure the inhibition of IL-1β release following inflammasome activation. A common and well-established protocol is outlined below.
Objective: To determine the IC50 value of a test compound (e.g., this compound or Dapansutrile) for the inhibition of NLRP3 inflammasome-mediated IL-1β secretion.
Cell Line: Human monocytic THP-1 cells or immortalized bone marrow-derived macrophages (iBMDMs) are frequently used.[5][8]
Key Reagents:
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional).
-
Lipopolysaccharide (LPS) for priming.
-
NLRP3 activator (e.g., Nigericin or ATP).
-
Test compound (this compound or Dapansutrile) dissolved in a suitable solvent (e.g., DMSO).
-
IL-1β ELISA kit.
Procedure:
-
Cell Culture and Seeding:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium.
-
Add fresh medium containing serial dilutions of the test compound (this compound or Dapansutrile). Include a vehicle control (e.g., DMSO).
-
Incubate for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to interact with the cells.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator to the wells. Common activators include:
-
Nigericin (e.g., 5-10 µM)
-
ATP (e.g., 5 mM)
-
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Head-to-Head Comparison: Nlrp3-IN-58 vs. Oridonin in NLRP3 Inflammasome Inhibition
A Detailed Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of diseases, making it a prime therapeutic target. This guide provides a comprehensive head-to-head comparison of two NLRP3 inhibitors: Nlrp3-IN-58, a novel synthetic compound, and Oridonin (B1677485), a natural product with well-documented anti-inflammatory properties. This analysis is based on available preclinical data, focusing on their mechanisms of action, potency, specificity, and in vivo efficacy.
At a Glance: Key Performance Metrics
| Feature | This compound (Compound DS15) | Oridonin |
| Mechanism of Action | Non-covalent (putative) | Covalent, irreversible |
| Binding Site | Predicted to bind to the NACHT domain | Cys279 in the NACHT domain[1][2] |
| Potency (IC50) | 3.85 µM (NLRP3 inflammasome activation)[3][4] | ~0.78 µM (IL-1β release in mouse BMDMs) |
| Specificity | Data not publicly available | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes[2] |
| In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in mouse models of peritonitis, gouty arthritis, and type 2 diabetes[1][2] |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and Oridonin lies in their interaction with the NLRP3 protein.
This compound , identified through a virtual screening approach, is a novel inhibitor scaffold.[3][4] While the precise mechanism has not been extensively detailed in publicly available literature, its discovery through computational methods suggests a non-covalent mode of action, likely involving binding to a key pocket within the NLRP3 structure to prevent its activation.
Oridonin , a natural diterpenoid, acts as a covalent and irreversible inhibitor of the NLRP3 inflammasome.[1][2] It specifically forms a covalent bond with Cysteine 279 (Cys279) located in the NACHT domain of the NLRP3 protein.[1][2] This irreversible binding blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome assembly and activation, thereby potently inhibiting downstream inflammatory signaling.[1]
Potency and Efficacy: A Clear Distinction
Available data indicates a significant difference in the potency of the two inhibitors.
This compound has a reported half-maximal inhibitory concentration (IC50) of 3.85 µM for the inhibition of NLRP3 inflammasome activation.[3][4] Further details on the specific assay conditions are limited. One report indicates that it inhibits IL-1β release by 33% at a concentration of 10 µM.
Oridonin demonstrates significantly higher potency, with a reported IC50 of approximately 0.78 µM for inhibiting IL-1β release in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) stimulated with nigericin (B1684572). Its covalent and irreversible binding mechanism likely contributes to its sustained inhibitory activity.
In terms of in vivo efficacy, there is currently no publicly available data for this compound. In contrast, Oridonin has shown therapeutic effects in various preclinical models:
-
Peritonitis: Oridonin treatment significantly reduced inflammatory cell infiltration and cytokine production in a mouse model of peritonitis.[1]
-
Gouty Arthritis: In a mouse model of gouty arthritis, Oridonin alleviated paw swelling and inflammation.[1]
-
Type 2 Diabetes: Oridonin treatment improved glucose metabolism and reduced inflammation in a mouse model of type 2 diabetes.[1]
Specificity
The selectivity of an inhibitor for its target is crucial to minimize off-target effects.
This compound: There is no publicly available data on the specificity of this compound against other inflammasomes like AIM2 or NLRC4.
Oridonin: Studies have shown that Oridonin is specific for the NLRP3 inflammasome and does not inhibit the activation of the AIM2 or NLRC4 inflammasomes, highlighting its targeted inhibitory profile.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
In Vitro NLRP3 Inflammasome Activation Assay (for Oridonin IC50 Determination)
This protocol is based on the methods described by He et al., 2018 in Nature Communications.[1][2]
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: BMDMs are seeded in 24-well plates and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of Oridonin for 30 minutes.
-
Inflammasome Activation: NLRP3 inflammasome is activated by adding 5 µM nigericin for 1 hour.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured by ELISA.
-
Data Analysis: The IC50 value is calculated by plotting the IL-1β concentration against the Oridonin concentration.
In Vivo Mouse Model of Peritonitis (for Oridonin Efficacy)
This protocol is a general representation based on in vivo models of inflammation.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Inhibitor Administration: Mice are intraperitoneally (i.p.) injected with Oridonin (e.g., 10 mg/kg) or vehicle control.
-
Induction of Peritonitis: One hour after inhibitor treatment, peritonitis is induced by i.p. injection of a sterile inflammatory agent such as zymosan A (1 mg/mouse).
-
Sample Collection: After a set time (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect peritoneal lavage fluid.
-
Analysis:
-
Cell Infiltration: The total number of recruited inflammatory cells (e.g., neutrophils) in the lavage fluid is determined by cell counting.
-
Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the lavage fluid are measured by ELISA.
-
Conclusion
This compound and Oridonin represent two distinct approaches to NLRP3 inflammasome inhibition. Oridonin is a well-characterized natural product with a potent, specific, and covalent mechanism of action, supported by a growing body of in vivo efficacy data across multiple disease models. This compound, as a newer compound identified through in silico methods, shows promise but requires further extensive characterization to elucidate its precise mechanism, specificity, and in vivo therapeutic potential. For researchers seeking a tool compound with established in vivo activity and a well-defined mechanism, Oridonin is currently the more robust choice. This compound, however, represents a novel chemical scaffold that warrants further investigation and optimization for the development of next-generation NLRP3 inhibitors.
References
- 1. Protective effects of oridonin on the sepsis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Confirming Target Engagement of Novel NLRP3 Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] The development of small molecule inhibitors that directly target the NLRP3 protein is a promising strategy for treating these conditions.[2] A critical step in the preclinical validation of any new NLRP3 inhibitor, such as the hypothetical Nlrp3-IN-58, is to confirm its direct engagement with the NLRP3 target within the complex cellular environment and to demonstrate that this engagement leads to a functional downstream effect.
This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of novel NLRP3 inhibitors. As no public experimental data is available for a compound specifically named "this compound," this document will use the well-characterized and potent NLRP3 inhibitor, MCC950, as a primary example to illustrate the application of these techniques. We will compare its performance with other known inhibitors, offering a robust framework for assessing new chemical entities.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a multi-step process, typically requiring two signals.[3] Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[4] Signal 2, triggered by a variety of stimuli including ATP, nigericin (B1684572), or crystalline substances, induces the assembly of the inflammasome complex.[5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] Proximity-induced auto-activation of pro-caspase-1 leads to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7] Activated caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[8][9]
Caption: Canonical NLRP3 inflammasome activation pathway and the point of intervention for direct inhibitors.
A Multi-Pronged Approach to Validating Target Engagement
A robust workflow for validating a novel NLRP3 inhibitor involves a combination of assays that confirm direct physical binding to the target protein in cells, followed by functional assays to confirm that this binding event translates into the inhibition of the inflammasome's biological activity.[10]
Caption: A logical workflow for validating a novel NLRP3 inhibitor from direct binding to functional outcomes.
Quantitative Comparison of NLRP3 Inhibitors
Effective validation of a potential NLRP3 inhibitor requires quantifying its performance across various assays. The following tables summarize the potency of well-characterized inhibitors in direct binding and functional cellular assays. Data for a novel compound like this compound would be benchmarked against these values.
Table 1: Direct NLRP3 Target Engagement in Cellular Assays
| Inhibitor | Assay Type | Cell Line | Metric | Value | Reference |
| MCC950 | NanoBRET™ TE | HEK293 | IC₅₀ | ~8 nM | [11][12] |
| CY-09 | NanoBRET™ TE | HEK293 | IC₅₀ | ~1.5 µM | [13] |
| Oridonin | NanoBRET™ TE | HEK293 | IC₅₀ | ~2 µM | [13] |
| MCC950 | CETSA | THP-1 | ΔTagg | Significant Shift | [10] |
Note: CETSA results are often presented as a thermal shift (ΔTagg) rather than an IC₅₀.
Table 2: Functional Inhibition of NLRP3 Inflammasome Activity
| Inhibitor | Assay Type | Cell Type | Stimulus | IC₅₀ | Reference |
| MCC950 | IL-1β Release | BMDMs | LPS + Nigericin | ~10 nM | [14] |
| CY-09 | IL-1β Release | BMDMs | LPS + ATP | ~5 µM | [6] |
| OLT1177 (Dapansutrile) | IL-1β Release | J774A.1 | LPS + Nigericin | ~1.2 µM (Kᴅ) | [11][12] |
| Bay 11-7082 | IL-1β Release | BMDMs | LPS + ATP | ~10 µM | [6] |
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments to assess NLRP3 target engagement and functional inhibition.
Protocol 1: NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[15]
-
Objective: To quantify the direct binding of an inhibitor to NLRP3 in living cells.
-
Methodology:
-
Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding for NLRP3 fused to NanoLuc® luciferase.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound (e.g., this compound).
-
Tracer Addition: A fluorescent tracer that binds to NLRP3 is added to the cells.[11]
-
Substrate Addition: NanoBRET™ Nano-Glo® Substrate is added to the wells.
-
BRET Measurement: The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths. The BRET ratio is calculated.
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore target engagement. IC₅₀ values are determined by plotting the BRET ratio against the compound concentration.
-
Protocol 2: ASC Speck Formation Assay
Upon NLRP3 activation, the adaptor protein ASC polymerizes into a large, single perinuclear structure called the "ASC speck," which is a hallmark of inflammasome assembly.[3]
-
Objective: To visually and quantitatively assess the inhibition of inflammasome assembly.
-
Methodology:
-
Cell Culture: Use immortalized macrophage cell lines (e.g., THP-1) or primary monocytes that stably express ASC fused to a fluorescent protein (e.g., ASC-mCherry).
-
Priming: Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of the test compound for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as nigericin (5-20 µM), and incubate for 1-2 hours.
-
Imaging: Fix and permeabilize the cells. Acquire images using fluorescence microscopy.
-
Quantification: Count the number of cells containing a distinct ASC speck versus cells with diffuse fluorescence. A dose-dependent reduction in the percentage of cells with specks indicates inhibition of inflammasome assembly.[2]
-
Protocol 3: Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a direct downstream effector of NLRP3 inflammasome assembly.[10]
-
Objective: To measure the activity of caspase-1 as an indicator of inflammasome activation.
-
Methodology:
-
Cell Seeding and Priming: Seed primary monocytes (e.g., PBMCs) or THP-1 cells in a white 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of the test compound for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as nigericin (5-20 µM), and incubate for 1-2 hours.
-
Assay Reagent Addition: Use a commercially available kit like Caspase-Glo® 1 Inflammasome Assay. Add the reagent, which contains a specific caspase-1 substrate, to the cell lysates or supernatant.
-
Incubation: Mix and incubate at room temperature for 60-90 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates inhibition of caspase-1 activity.
-
Protocol 4: IL-1β Release Assay (ELISA)
Validating that direct target binding leads to functional inhibition of cytokine release is paramount.[13]
-
Objective: To quantify the amount of mature IL-1β secreted from cells following inflammasome activation.
-
Methodology:
-
Cell Culture and Priming: Seed and prime cells (e.g., BMDMs, PBMCs, or THP-1 cells) as described in the protocols above.
-
Inhibitor Treatment: Pre-incubate cells with the test inhibitor.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich ELISA for IL-1β according to the manufacturer's instructions.[11]
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in each sample. A dose-dependent decrease in secreted IL-1β confirms functional inhibition of the NLRP3 inflammasome pathway.
-
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. For novel NLRP3 inflammasome inhibitors like this compound, a multi-faceted approach is essential. By combining direct binding assays such as NanoBRET™ or CETSA with functional readouts like ASC speck formation, caspase-1 activity, and IL-1β release, researchers can build a compelling data package. This not only confirms that the compound hits its intended target in a cellular environment but also demonstrates that this interaction translates into a desired biological outcome. The protocols and comparative data provided herein serve as a comprehensive guide for the rigorous evaluation of the next generation of NLRP3 inhibitors.
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 12. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [ch.promega.com]
Navigating the Specificity of NLRP3 Inflammasome Inhibition: A Comparative Analysis of Cross-Reactivity with other NLR Proteins
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for both elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of NLRP3 inflammasome inhibitors with other members of the Nod-like receptor (NLR) family, supported by experimental data and detailed protocols.
While specific data for a compound designated "Nlrp3-IN-58" is not publicly available, this guide leverages data from well-characterized NLRP3 inhibitors to illustrate the principles and methodologies for assessing inhibitor selectivity. This comparative analysis will focus on the cross-reactivity of these inhibitors against other key inflammasome-forming NLR proteins, namely NLRP1, NLRC4, and AIM2.
Quantitative Comparison of Inhibitor Activity
The selectivity of an NLRP3 inhibitor is determined by its potency against the intended target (NLRP3) versus its activity against other related proteins. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) for each target. A significantly lower IC50 for NLRP3 compared to other NLRs indicates high selectivity.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selectivity Profile |
| MCC950 | NLRP3 | ~8 | Highly selective for NLRP3. [1] No significant inhibition of NLRP1, NLRC4, or AIM2 inflammasomes.[1][2][3] |
| NLRP1 | No significant inhibition | ||
| NLRC4 | No significant inhibition[1] | ||
| AIM2 | No significant inhibition[1] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Selective for NLRP3. [1] No binding observed with NLRP1, NLRC4, or AIM2.[1] |
| NLRP1 | No binding observed | ||
| NLRC4 | No binding observed[1] | ||
| AIM2 | No binding observed[1] | ||
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4. [1][3] |
| AIM2 | No inhibition | ||
| NLRC4 | No inhibition | ||
| Bay 11-7082 | NLRP3 | Active | Reported to be selective for NLRP3 over other inflammasomes. [1] |
Understanding the Molecular Pathways
To appreciate the basis of inhibitor selectivity, it is crucial to understand the distinct activation pathways of the different inflammasomes.
Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and the point of intervention for selective inhibitors.
References
Benchmarking Next-Generation NLRP3 Inhibitors: A Comparative Guide for Researchers
A comparative analysis of next-generation NLRP3 inflammasome inhibitors, offering a data-driven guide for researchers and drug development professionals. This guide benchmarks the performance of emerging inhibitors against the well-characterized molecule MCC950, in the absence of publicly available data for Nlrp3-IN-58.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a significant therapeutic target for a wide array of inflammatory diseases. Its dysregulation is implicated in conditions ranging from cryopyrin-associated periodic syndromes (CAPS) to gout, type 2 diabetes, and neurodegenerative diseases.[1][2] This has spurred the development of potent and specific NLRP3 inhibitors. While this compound is of interest, a comprehensive review of publicly available scientific literature and clinical trial data did not yield specific experimental data for this compound. Therefore, this guide provides a comparative analysis of well-characterized next-generation NLRP3 inhibitors against the benchmark compound, MCC950.
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4] A second activation signal, such as extracellular ATP or crystalline substances, triggers the assembly of the inflammasome complex, which includes NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][5] This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5][6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. NLRP3 Protein Inhibitors Clinical Trial Pipeline Appears [globenewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Nlrp3-IN-58: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like Nlrp3-IN-58 are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step logistical information for the operational handling and disposal of this potent NLRP3 inflammasome inhibitor. Given that comprehensive toxicological data for this compound may not be fully available, a cautious approach is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). In the absence of a specific SDS, the compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Engineering Controls: All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize the concentration of airborne particles and aerosols.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C.[1] |
| Container | Store in a tightly sealed, light-resistant vial.[1] |
| Environment | Keep in a dry and well-ventilated area, away from incompatible materials.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, vials) from liquid waste (e.g., unused solutions, rinsates).
-
If dissolved in a solvent, segregate waste based on whether the solvent is halogenated or non-halogenated, as their disposal routes often differ.
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Carefully transfer liquid waste containing this compound into a dedicated, leak-proof, and compatible hazardous waste container (e.g., high-density polyethylene). Use a funnel to prevent spills.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The date when the first waste was added should also be included.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All cleaning materials used for decontamination must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
The recommended method for the final disposal of this compound is incineration.
-
The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
This process must be carried out by a licensed and qualified hazardous waste disposal company.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: For small spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following all specific reporting procedures.
Experimental Protocol: In Vitro IL-1β Release Assay
This assay is a key method to evaluate the inhibitory effect of compounds like this compound on the NLRP3 inflammasome.
-
Cell Culture:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Differentiate the cells into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
-
Priming:
-
Seed the BMDMs in 96-well plates.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as ATP, for a specified duration.
-
-
Data Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Visualizing Key Pathways and Procedures
To further clarify the processes involved with this compound, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the recommended waste disposal workflow.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-58
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-58, an inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. Given that detailed toxicological data for this compound is not publicly available, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is mandatory.
Compound Data and Safety Information
While specific quantitative toxicological data such as LD50 or permissible exposure limits for this compound are not available, its biological activity as an NLRP3 inflammasome inhibitor necessitates stringent safety protocols.[1] The primary hazards are currently unknown; therefore, it should be handled as a potent biological agent.[2]
| Property | Data / Information | Source |
| Product Name | This compound | MedChemExpress |
| Synonyms | Compound DS15 | MedChemExpress |
| Biological Activity | Inhibitor of NLRP3 inflammasome activation with an IC50 of 3.85 μM. | [1] |
| Primary Hazards | Unknown. Assume potent biological activity upon exposure. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [2] |
| Acute Toxicity | Oral: No data available. Inhalation: No data available. Dermal: No data available. | [2] |
| Skin Corrosion | No data available. | [2] |
| Eye Damage | No data available. | [2] |
| Sensitization | No data available. | [2] |
| Carcinogenicity | No data available. | [2] |
| Reproductive Toxicity | No data available. | [2] |
Personal Protective Equipment (PPE) and Handling
Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.
Engineering Controls
All work with this compound, both in solid and solution form, should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize the concentration of airborne contaminants.[2]
Personal Protective Equipment
| PPE | Specification | Purpose |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator should be used if there is a risk of inhalation. | Prevents inhalation of the compound, especially in powder form. |
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling the compound, before breaks, and before leaving the lab.[2]
-
Remove and properly dispose of contaminated clothing immediately.[2]
Experimental Protocols
General Workflow for Handling this compound
The following workflow outlines the key steps for safely handling this compound throughout its lifecycle in the laboratory.
Caption: Experimental workflow for handling this compound.
Cell-Based Assay Protocol
This protocol provides a general method for using this compound to inhibit the NLRP3 inflammasome in a cell-based assay.
-
Cell Preparation : Culture appropriate cells (e.g., THP-1 macrophages or bone marrow-derived macrophages) and prime them with a TLR ligand like LPS (Lipopolysaccharide) to induce the expression of NLRP3 and pro-IL-1β.[3][4][5]
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. From the stock solution, prepare serial dilutions in culture medium.[2]
-
Inhibition : Add the desired concentrations of this compound to the primed cells and incubate for a sufficient period (e.g., 1 hour) to allow for cell penetration and target engagement.[2][3]
-
NLRP3 Activation : Activate the NLRP3 inflammasome using a known activator, such as ATP or Nigericin.[3][4]
-
Data Collection : After incubation, collect the cell culture supernatant to measure the levels of secreted IL-1β using an ELISA kit.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[2]
Waste Segregation and Collection
-
Solid Waste : Collect unused solid this compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[6][7] If using an organic solvent like DMSO, the waste should be collected in a container designated for flammable organic waste.[7] Do not dispose of solutions down the drain.[6]
-
Sharps : Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Compliance
All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2][7] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6][7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate : Ensure the area is well-ventilated.[6]
-
Containment : Use appropriate absorbent materials to contain the spill. Avoid generating dust from solid spills.[6]
-
Cleanup : Wearing full PPE, collect the spilled material and absorbent into a hazardous waste container.[6]
-
Decontaminate : Thoroughly clean the spill area.[6]
-
Report : Report the spill to your laboratory supervisor and EHS department.[6]
In case of personal exposure:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
NLRP3 Inflammasome Activation Pathway
The diagram below illustrates the canonical activation pathway of the NLRP3 inflammasome and the point of inhibition by compounds like this compound.
Caption: Canonical activation of the NLRP3 inflammasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lantheus.com [lantheus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
